5-Hydroxydodecanoyl-CoA
Description
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Properties
Molecular Formula |
C33H58N7O18P3S |
|---|---|
Molecular Weight |
965.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-10-21(41)11-9-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49) |
InChI Key |
GTBFIAMPWAVBDP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Fate of 5-Hydroxydodecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA whose metabolic pathway is of significant interest in the study of fatty acid oxidation and its regulation. While direct experimental data exclusively for the 12-carbon this compound is limited, a comprehensive understanding of its metabolism can be extrapolated from the well-documented pathway of its shorter-chain analog, 5-hydroxydecanoyl-CoA. This technical guide synthesizes the current knowledge, presenting a detailed overview of the enzymatic steps involved in its degradation, the kinetic parameters that govern this process, and the experimental methodologies used for its investigation. The pathway is characterized by its entry into the mitochondrial beta-oxidation spiral, where it encounters a significant rate-limiting step, offering potential targets for therapeutic intervention.
Introduction
Hydroxy fatty acids and their CoA esters are emerging as important molecules in cellular metabolism and signaling. This compound, a 12-carbon fatty acyl-CoA with a hydroxyl group at the C5 position, is structurally similar to intermediates of standard fatty acid oxidation, yet this modification introduces significant alterations to its metabolic processing. Understanding the intricacies of its metabolic pathway is crucial for fields ranging from basic metabolic research to drug development, where fatty acid metabolism is a key consideration. This guide provides a detailed technical overview of the metabolic pathway of this compound, with a focus on the enzymatic reactions, quantitative data, and experimental approaches.
Upstream Synthesis: Formation of this compound
The initial step in the metabolism of 5-hydroxydodecanoic acid is its activation to this compound. This reaction is catalyzed by an acyl-CoA synthetase, likely a medium-chain or long-chain acyl-CoA synthetase, in an ATP-dependent manner.
The precursor, 5-hydroxydodecanoic acid, is likely formed through the hydroxylation of dodecanoic acid (lauric acid). This hydroxylation is plausibly carried out by cytochrome P450 enzymes, particularly those from the CYP4F family, which are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids.[1][2][3] While direct evidence for the specific 5-hydroxylation of dodecanoic acid by a particular CYP4F isoform is not yet established, their known substrate specificities suggest they are strong candidates for this biotransformation.
Downstream Degradation: The Mitochondrial Beta-Oxidation Pathway
Once formed, this compound enters the mitochondrial matrix to undergo beta-oxidation. The pathway is analogous to that of its 10-carbon counterpart, 5-hydroxydecanoyl-CoA, and proceeds through the canonical four enzymatic steps of beta-oxidation.[4][5][6]
Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase
The first step is the introduction of a double bond between the α- and β-carbons (C2 and C3) of this compound. This reaction is catalyzed by an acyl-CoA dehydrogenase, likely the medium-chain acyl-CoA dehydrogenase (MCAD). For the analogous 5-hydroxydecanoyl-CoA, it has been shown to be a good substrate for MCAD.[7] The product of this reaction is 5-hydroxydodecenoyl-CoA.
Step 2: Hydration by Enoyl-CoA Hydratase
The newly formed double bond in 5-hydroxydodecenoyl-CoA is then hydrated by enoyl-CoA hydratase to form 3,5-dihydroxydodecanoyl-CoA. Studies on 5-hydroxydecenoyl-CoA have shown that its kinetics of hydration are similar to that of the non-hydroxylated equivalent, decenoyl-CoA, indicating this step is not a major bottleneck.[5]
Step 3: Dehydrogenation by L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting Step)
The third step involves the oxidation of the 3-hydroxyl group of 3,5-dihydroxydodecanoyl-CoA to a keto group by L-3-hydroxyacyl-CoA dehydrogenase (HAD). This step is the critical, rate-limiting bottleneck in the metabolism of 5-hydroxydecanoyl-CoA, and by extension, this compound.[4][5][6] The presence of the 5-hydroxyl group is thought to sterically hinder the active site of HAD, leading to a significantly reduced turnover rate.[4][6] The product of this reaction is 5-hydroxy-3-ketododecanoyl-CoA.
Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase
Finally, 5-hydroxy-3-ketododecanoyl-CoA is cleaved by 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and 3-hydroxydecanoyl-CoA. The resulting 3-hydroxydecanoyl-CoA can then re-enter the beta-oxidation spiral.
Potential Role of Peroxisomal Beta-Oxidation
While mitochondrial beta-oxidation is the primary described pathway, peroxisomes are also known to be involved in the oxidation of certain fatty acids, including very-long-chain and some hydroxy fatty acids.[8][9][10] It is plausible that this compound or its metabolites could also be substrates for peroxisomal beta-oxidation, although this has not been experimentally verified. In peroxisomes, the initial dehydrogenation is carried out by an acyl-CoA oxidase, which produces H2O2.[8]
Quantitative Data
The following table summarizes the available kinetic data for the enzymes involved in the beta-oxidation of 5-hydroxydecanoyl-CoA and its non-hydroxylated counterpart, decanoyl-CoA. It is anticipated that similar relative differences in kinetic parameters would be observed for this compound.
| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) or kcat (s⁻¹) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 s⁻¹ (kcat) | [7] |
| Decanoyl-CoA | ~3 | 6.4 s⁻¹ (kcat) | [7] | |
| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 μM/min | [5] |
| Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 μM/min | [5] | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | Not reported | Vmax is 5-fold slower than for L-3-hydroxydecanoyl-CoA | [4][5][6] |
| L-3-Hydroxydecanoyl-CoA | Not reported | - | [4][5][6] |
Experimental Protocols
Synthesis of this compound
Objective: To enzymatically synthesize this compound from 5-hydroxydodecanoic acid.
Materials:
-
5-hydroxydodecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (from Pseudomonas species or commercially available)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add 5-hydroxydodecanoic acid and Coenzyme A to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of this compound using HPLC or LC-MS.
-
Purify the synthesized this compound using reversed-phase HPLC.
In Vitro Fatty Acid Oxidation Assay
Objective: To measure the rate of beta-oxidation of this compound using isolated mitochondria.
Materials:
-
Isolated liver or heart mitochondria
-
Radiolabeled [1-¹⁴C]this compound (requires custom synthesis) or unlabeled substrate for LC-MS analysis
-
Reaction buffer (containing sucrose, Tris-HCl, KH₂PO₄, KCl, MgCl₂, L-carnitine, and malate)
-
ADP
-
Perchloric acid
Procedure:
-
Isolate mitochondria from rat liver or heart tissue using standard differential centrifugation methods.
-
Prepare a reaction mixture containing the reaction buffer and isolated mitochondria.
-
Initiate the reaction by adding [1-¹⁴C]this compound and ADP.
-
Incubate at 37°C with shaking for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Measure the radioactivity in the acid-soluble supernatant, which represents the products of beta-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Alternatively, for unlabeled substrate, quench the reaction with cold acetonitrile, centrifuge, and analyze the supernatant for the disappearance of the substrate and the appearance of chain-shortened acyl-CoAs by LC-MS.[11]
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for in vitro fatty acid oxidation.
Conclusion
The metabolic pathway of this compound is a compelling example of how a subtle modification to a fatty acid structure can have profound effects on its catabolism. By entering the mitochondrial beta-oxidation pathway, it is subjected to the canonical enzymatic reactions, but with a significant kinetic impediment at the L-3-hydroxyacyl-CoA dehydrogenase step. This rate-limiting step not only slows its own degradation but can also impact the overall flux of fatty acid oxidation. The likely involvement of CYP4F enzymes in its synthesis and the potential for peroxisomal processing highlight areas for future research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of this compound and its implications in health and disease.
References
- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 5-Hydroxydodecanoyl-CoA in Fatty Acid β-Oxidation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the metabolic fate of 5-Hydroxydodecanoyl-CoA within the fatty acid β-oxidation pathway. Historically, its precursor, 5-hydroxydecanoate (B1195396) (5-HD), was utilized as a specific inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels.[1][2][3] However, subsequent research has revealed that 5-HD is activated to its coenzyme A derivative, 5-hydroxydecanoyl-CoA (5-HD-CoA), and actively metabolized by the mitochondrial β-oxidation machinery.[1][4][5] This guide details the enzymatic processing of 5-HD-CoA, presents key quantitative kinetic data, outlines relevant experimental protocols, and discusses the implications of its role as both a substrate and a metabolic bottleneck.
Core Mechanism: Mitochondrial Processing of this compound
The catabolism of this compound follows the canonical pathway of mitochondrial fatty acid β-oxidation, which involves a cycle of four enzymatic reactions.[6][7] The process begins with the activation of its precursor fatty acid and transport into the mitochondrial matrix.
1.1. Activation and Mitochondrial Entry Like other fatty acids, 5-hydroxydecanoate (5-HD) is first activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase.[1][4] This activation can occur at the outer mitochondrial membrane. The resulting 5-HD-CoA can then enter the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) system, involving CPT-I and CPT-II.[1] In liver mitochondria, activation can also take place within the matrix.[1]
1.2. The β-Oxidation Spiral: A Substrate with a Bottleneck Once inside the matrix, 5-HD-CoA enters the β-oxidation spiral. It serves as a substrate for the first two enzymes with kinetics comparable to physiological substrates. However, its metabolism is significantly impeded at the third step, creating a bottleneck that impairs the overall flux of fatty acid oxidation.[1][2][5]
-
Step 1: Dehydrogenation: 5-HD-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its oxidation to 5-hydroxydecenoyl-CoA.[1][4]
-
Step 2: Hydration: The product, 5-hydroxydecenoyl-CoA, is efficiently hydrated by enoyl-CoA hydratase to form 3,5-dihydroxydecanoyl-CoA.[1][4]
-
Step 3: Dehydrogenation (Rate-Limiting Step): The metabolism is dramatically slowed at the penultimate step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[1][5] The Vmax for 3,5-dihydroxydecanoyl-CoA is approximately fivefold slower than for the corresponding physiological substrate, L-3-hydroxydecanoyl-CoA.[1][3][5] Molecular modeling suggests the 5-hydroxyl group may interfere with the enzyme's active site, reducing its turnover rate.[1][5]
-
Step 4: Thiolysis: The subsequent product can be cleaved by 3-ketoacyl-CoA thiolase, but the slow kinetics of the preceding step create a significant delay.[1]
This metabolic bottleneck causes 5-HD-CoA and its intermediates to act as competitive inhibitors, slowing the oxidation of other fatty acids like decanoyl-CoA.[1][5]
Caption: Mitochondrial β-oxidation of this compound.
Quantitative Data Presentation
The following tables summarize the key kinetic and inhibitory data from studies on 5-HD-CoA metabolism.
Table 1: Enzyme Kinetic Parameters for β-Oxidation Intermediates
| Enzyme | Substrate | Km | kcat (s⁻¹) | Vmax (µM min⁻¹) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 µM | 14.1 | - | [4] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | ~3 µM | 6.4 | - | [4] |
| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 µM | - | 25.7 ± 0.5 | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | - | - | ~5-fold slower than control | [1][5] |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-Hydroxydecanoyl-CoA | - | - | (Control Rate) | [1][5] |
Table 2: Inhibitory Effects on Mitochondrial Respiration
| Primary Substrate | Inhibitor | Concentration | Effect on O₂ Consumption | Reference |
| Decanoyl-CoA | 5-Hydroxydecanoyl-CoA | 100 µM | ~40% reduction in maximal rate | [1] |
| Lauryl-carnitine | 5-Hydroxydecanoyl-CoA | 100 µM | Significant reduction | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the metabolism of this compound.
3.1. Protocol 1: Synthesis of β-Oxidation Intermediates
This protocol describes the enzymatic synthesis of 5-HD-CoA derivatives for use in kinetic assays.[1]
-
Synthesis of 5-hydroxydecenoyl-CoA:
-
Incubate 5-hydroxydecanoyl-CoA with purified human liver medium-chain acyl-CoA dehydrogenase (MCAD).
-
Use ferricenium hexafluorophosphate (B91526) as an electron acceptor.
-
Monitor the reaction progress spectrophotometrically.
-
-
Synthesis of 3,5-dihydroxydecanoyl-CoA:
-
Incubate the synthesized 5-hydroxydecenoyl-CoA with purified bovine liver enoyl-CoA hydratase.
-
Allow the hydration reaction to proceed to completion.
-
-
Purification:
-
Purify all synthesized decanoyl-CoA and 5-HD-CoA derivatives using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity and purity of the final products using mass spectrometry.
-
3.2. Protocol 2: Analysis of Mitochondrial Respiration
This method is used to assess the impact of 5-HD-CoA on the metabolic flux of other fatty acids in isolated mitochondria.[1]
-
Mitochondria Isolation: Isolate heart or liver mitochondria from rats using differential centrifugation.
-
Respirometry Setup:
-
Use a Clark-type oxygen electrode in a temperature-controlled chamber.
-
Prepare a respiration buffer (e.g., KCl-based buffer with phosphate, EGTA, and MgCl₂).
-
-
Assay Conditions:
-
Add isolated mitochondria to the respiration buffer.
-
Provide supporting substrates: 0.5 mM malate (B86768) and 0.5 mM ADP.
-
To test fatty acid oxidation, add 0.2 mM L-carnitine and the fatty acid substrate (e.g., 10 µM decanoyl-CoA).
-
-
Measurement:
-
Record the baseline rate of oxygen consumption.
-
Inject the fatty acid substrate and record the stimulated respiration rate.
-
In parallel experiments, pre-incubate mitochondria with the inhibitor (e.g., 100 µM 5-HD-CoA) before adding the fatty acid substrate and measure the resulting rate.
-
Calculate and compare the rates of oxygen consumption across different conditions.
-
Caption: Workflow for quantification of Acyl-CoAs by LC-MS/MS.
3.3. Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species from biological samples.[8][9]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the biological sample (e.g., cell lysate, mitochondrial extract).
-
Wash the cartridge with an aqueous solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A typical gradient runs from low (e.g., 5%) to high (e.g., 95%) organic phase over several minutes to separate acyl-CoAs based on chain length and modifications.[8]
-
Flow Rate: ~0.3-0.4 mL/min.[8]
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves selecting a specific precursor ion (the molecular weight of the target acyl-CoA) and a specific product ion generated after fragmentation.
-
Data Analysis: Quantify the target analyte by comparing its peak area to that of a standard curve generated from known concentrations of the analyte.
-
Implications for Research and Drug Development
The characterization of 5-HD-CoA as a substrate and inhibitor of β-oxidation has significant implications.
-
Invalidation as a Research Tool: Its complex metabolic effects invalidate the use of 5-HD as a specific pharmacological blocker of mitochondrial KATP channels in research, particularly in studies of ischemic preconditioning.[1][2]
-
Metabolic Modulation: The ability of 5-HD-CoA to create a bottleneck in β-oxidation highlights a potential mechanism for modulating fatty acid metabolism. This could be explored in contexts where reducing fatty acid oxidation flux is desirable.
-
Drug Development Target: The enzymes of the β-oxidation pathway, particularly L-3-hydroxyacyl-CoA dehydrogenase, are potential targets for therapeutic intervention in metabolic diseases. Understanding how modified substrates like 5-HD-CoA interact with these enzymes can inform the design of novel modulators. Long-chain acyl-CoAs are also known to be regulatory signals that can modulate gene expression, adding another layer of complexity and potential for therapeutic targeting.[10]
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. benchchem.com [benchchem.com]
- 9. omni.laurentian.ca [omni.laurentian.ca]
- 10. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Function of 5-Hydroxydodecanoyl-CoA in Cellular Metabolism: A Technical Guide
Disclaimer: Scientific literature extensively details the metabolism and effects of 5-hydroxydecanoyl-CoA (a C10 medium-chain fatty acid derivative). However, there is a significant lack of direct experimental data for its longer-chain analogue, 5-hydroxydodecanoyl-CoA (a C12 derivative). This technical guide will therefore primarily utilize the data available for 5-hydroxydecanoyl-CoA as a proxy, with the understanding that while the general metabolic principles are likely conserved, specific enzyme kinetics and physiological effects may differ. All data and pathways presented should be considered within this context.
Introduction
Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized as not only essential energy substrates but also as signaling molecules that modulate various cellular processes.[1][2] this compound, a hydroxylated medium-chain fatty acyl-CoA, is an intermediate in the metabolism of 5-hydroxydodecanoic acid. While its precise endogenous functions are yet to be fully elucidated, by analogy with its better-studied C10 counterpart, it is proposed to play a role in mitochondrial fatty acid β-oxidation and potentially in cellular signaling. This document provides a comprehensive overview of the current understanding of its metabolism, based on extrapolated data, and explores its potential roles in cellular physiology.
Cellular Metabolism of this compound
The metabolism of this compound is presumed to follow the canonical pathway of mitochondrial β-oxidation, similar to other medium-chain fatty acyl-CoAs.[3][4] The process begins with the activation of its precursor, 5-hydroxydodecanoic acid, to this compound.
Activation and Mitochondrial Transport
5-hydroxydodecanoic acid is activated to this compound by an acyl-CoA synthetase. This reaction is ATP-dependent. As a medium-chain fatty acyl-CoA, it can be transported into the mitochondrial matrix, a process that is generally independent of the carnitine shuttle system required for long-chain fatty acids.[1]
Mitochondrial β-Oxidation
Once inside the mitochondria, this compound is expected to enter the β-oxidation spiral. However, based on studies with 5-hydroxydecanoyl-CoA, the presence of the hydroxyl group on the fifth carbon significantly impacts the efficiency of this process. The β-oxidation of 5-hydroxydecanoyl-CoA is slowed at the step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), creating a bottleneck in the pathway.[3] This not only limits its own degradation but also competitively inhibits the oxidation of other fatty acids.[3]
Table 1: Comparative Enzyme Kinetics of β-Oxidation Substrates (Data for C10 Analogues)
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | ~3 | 6.4 s⁻¹ (k_cat_) | [3] |
| 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 s⁻¹ (k_cat_) | [3] | |
| Enoyl-CoA Hydratase | Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 | [3] |
| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 | [3] | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) & Thiolase (coupled) | 3-Hydroxydecanoyl-CoA | 4.2 ± 0.4 | 10.9 ± 0.3 | [3] |
| 3,5-Dihydroxydecanoyl-CoA | 10.3 ± 1.5 | 2.1 ± 0.1 | [3] |
Note: The V_max_ for the coupled HAD-thiolase reaction with the 5-hydroxy metabolite is approximately five-fold slower than with the non-hydroxylated substrate, indicating a significant rate-limiting step.
Potential Signaling Functions
Fatty acids and their CoA esters can act as signaling molecules, often through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] Hydroxy fatty acids, in particular, have been identified as PPAR agonists.[5] It is plausible that this compound or its metabolites could modulate gene expression by activating PPARs, which in turn regulate genes involved in lipid metabolism and inflammation.
Hypothetical Signaling Pathway
A potential signaling pathway for this compound could involve its interaction with PPARα. This interaction would lead to the heterodimerization of PPARα with the Retinoid X Receptor (RXR) and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This could lead to the upregulation of genes involved in fatty acid oxidation, thereby creating a feedback loop.
Figure 1. Hypothetical signaling pathway of this compound via PPARα activation.
Experimental Protocols
Detailed methodologies are crucial for the study of this compound and related compounds. The following protocols are based on established methods for medium-chain fatty acyl-CoAs and the enzymes involved in their metabolism.
Synthesis of this compound
Principle: Enzymatic synthesis from 5-hydroxydodecanoic acid and Coenzyme A (CoA) using acyl-CoA synthetase.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM DTT
-
1 mM 5-hydroxydodecanoic acid
-
0.5 mM CoASH
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
-
Incubate at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound product using reversed-phase HPLC.
Acyl-CoA Dehydrogenase (MCAD) Activity Assay
Principle: Spectrophotometric assay measuring the reduction of a dye coupled to the oxidation of the acyl-CoA substrate.
Protocol:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate (B84403) buffer, pH 7.6
-
0.2 mM Phenazine ethosulfate
-
2.5 mM 2,6-Dichlorophenolindophenol (DCPIP)
-
0.1 mM this compound
-
-
Equilibrate to 30°C.
-
Initiate the reaction by adding purified MCAD enzyme.
-
Monitor the decrease in absorbance at 600 nm (reduction of DCPIP).
Enoyl-CoA Hydratase Activity Assay
Principle: Spectrophotometric assay measuring the increase in absorbance at 263 nm due to the formation of the enoyl-CoA product.
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer, pH 7.4
-
0.05 mM 5-hydroxydodecenoyl-CoA (synthesized from this compound using MCAD)
-
-
Equilibrate to 25°C.
-
Initiate the reaction by adding purified enoyl-CoA hydratase.
-
Monitor the increase in absorbance at 263 nm.
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay
Principle: Spectrophotometric assay measuring the reduction of NAD⁺ to NADH at 340 nm.[7]
Protocol:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer, pH 7.0
-
0.5 mM NAD⁺
-
0.05 mM 3,5-dihydroxydodecanoyl-CoA (the product of the enoyl-CoA hydratase reaction)
-
-
Equilibrate to 37°C.
-
Initiate the reaction by adding purified HAD.
-
Monitor the increase in absorbance at 340 nm.
Quantification of this compound by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the quantification of acyl-CoAs in biological samples.[8][9]
Protocol:
-
Sample Extraction: Extract acyl-CoAs from tissue or cell homogenates using a solid-phase extraction (SPE) method with a C18 cartridge.
-
LC Separation: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., C17:0-CoA).
Experimental and Logical Workflows
Figure 2. General experimental workflow for the synthesis and analysis of this compound.
Conclusion
While direct experimental evidence remains scarce, the endogenous function of this compound in cellular metabolism can be inferred from the well-documented behavior of its C10 analogue, 5-hydroxydecanoyl-CoA. It is likely a substrate for mitochondrial β-oxidation, albeit one that is metabolized inefficiently, potentially leading to the inhibition of overall fatty acid oxidation. Furthermore, its structure suggests a possible role as a signaling molecule, potentially through the activation of PPARs, thereby influencing the expression of genes involved in lipid metabolism. Further research is imperative to directly characterize the enzyme kinetics, metabolic fate, and signaling properties of this compound to fully understand its role in cellular health and disease. Drug development professionals should consider the potential off-target metabolic effects of compounds structurally related to medium-chain hydroxy fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
5-Hydroxydodecanoyl-CoA: A Technical Guide to its Discovery, Characterization, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of 5-hydroxydodecanoyl-CoA, a critical intermediate in the mitochondrial metabolism of 5-hydroxydecanoate (B1195396) (5-HD). Initially identified through investigations into the metabolic effects of 5-HD, a compound widely used in cardiovascular research, this compound has been shown to be a substrate for the mitochondrial β-oxidation pathway. Its metabolism, however, is kinetically restricted at the L-3-hydroxyacyl-CoA dehydrogenase step, creating a bottleneck in fatty acid oxidation. This guide details the enzymatic synthesis and purification of this compound, presents its kinetic parameters with key β-oxidation enzymes, and outlines the signaling pathway of its metabolic processing. The information herein is intended to serve as a foundational resource for researchers investigating fatty acid metabolism, mitochondrial function, and the development of therapeutic agents targeting these pathways.
Discovery and Initial Characterization
The discovery of this compound is intrinsically linked to the study of 5-hydroxydecanoate (5-HD), a compound initially thought to be a specific inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels. Subsequent research revealed that 5-HD is activated in the body to its coenzyme A thioester, 5-hydroxydecanoyl-CoA.[1][2][3][4][5] This pivotal finding shifted the understanding of 5-HD's mechanism of action from direct channel blocking to a more complex metabolic role.
Initial characterization studies demonstrated that 5-hydroxydecanoyl-CoA enters the mitochondrial matrix and serves as a substrate for the enzymes of the β-oxidation pathway.[1][5] While it is processed by the initial enzymes in the cycle, its metabolism is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1][2][3][4] This rate-limiting step leads to an accumulation of metabolic intermediates and creates a bottleneck in the overall process of fatty acid oxidation.[1][2][3][4]
Quantitative Data
The initial characterization of 5-hydroxydecanoyl-CoA involved determining the kinetic parameters of its interaction with the enzymes of the β-oxidation pathway. These data are crucial for understanding its metabolic fate and its impact on overall fatty acid metabolism.
| Substrate | Enzyme | K_m_ (μM) | V_max_ (μM min⁻¹) | k_cat_ (s⁻¹) | Reference |
| 5-Hydroxydecenoyl-CoA | Enoyl-CoA Hydratase | 12.7 ± 0.6 | 25.7 ± 0.5 | - | [6] |
| Decenoyl-CoA | Enoyl-CoA Hydratase | 4.1 ± 0.3 | 21.7 ± 0.5 | - | [1] |
| 5-Hydroxydecanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 12.8 ± 0.6 | - | 14.1 | [6] |
| Decanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ~3 | - | 6.4 | [6] |
| 3,5-Dihydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | - | Fivefold slower than L-3-hydroxydecanoyl-CoA | - | [2] |
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol describes a general chemo-enzymatic method for the synthesis of hydroxyacyl-CoAs, which can be adapted for this compound, followed by purification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
5-Hydroxydodecanoic acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Activation of 5-Hydroxydodecanoic Acid:
-
Dissolve 5-hydroxydodecanoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A lithium salt in 0.5 M sodium bicarbonate buffer.
-
Slowly add the filtered DMF solution containing the activated 5-hydroxydodecanoic acid-NHS ester to the CoA solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification by HPLC:
-
Acidify the reaction mixture with a small amount of TFA.
-
Filter the solution through a 0.22 µm filter.
-
Purify the this compound using a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution.
-
Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the product and confirm its identity by mass spectrometry.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity
This spectrophotometric assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD⁺ solution (10 mM in potassium phosphate buffer)
-
This compound (or its metabolic product, 3,5-dihydroxydecanoyl-CoA) solution of known concentration
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
NAD⁺ solution (to a final concentration of 1 mM)
-
Varying concentrations of the 3-hydroxyacyl-CoA substrate.
-
-
Equilibrate the cuvette at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small amount of L-3-hydroxyacyl-CoA dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine the K_m_ and V_max_ by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Enzymatic Assay for Enoyl-CoA Hydratase Activity
This assay measures the hydration of the double bond in an enoyl-CoA substrate.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
5-Hydroxydecenoyl-CoA solution of known concentration
-
Purified enoyl-CoA hydratase
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Tris-HCl buffer (to a final volume of 1 mL)
-
Varying concentrations of the 5-hydroxydecenoyl-CoA substrate.
-
-
Equilibrate the cuvette at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small amount of enoyl-CoA hydratase.
-
Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA double bond.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the K_m_ and V_max_ by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial β-oxidation of 5-Hydroxydecanoyl-CoA.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This compound is a key metabolic intermediate whose characterization has significantly advanced our understanding of the cellular effects of 5-hydroxydecanoate. Its role as a substrate for β-oxidation, coupled with the kinetic bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step, highlights a complex interplay between fatty acid metabolism and cellular signaling. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development, facilitating further investigation into the metabolic pathways involving this and related molecules. Future studies may focus on the downstream consequences of the metabolic bottleneck and the potential for targeting this pathway for therapeutic intervention.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydodecanoyl-CoA as a Substrate for Mitochondrial Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydodecanoyl-CoA, the activated form of 5-hydroxydodecanoic acid, has emerged as a molecule of interest in mitochondrial research. Initially recognized for its effects on mitochondrial ATP-sensitive potassium (KATP) channels, recent studies have revealed its direct participation in mitochondrial fatty acid β-oxidation. This guide provides a comprehensive technical overview of this compound as a substrate for mitochondrial enzymes, focusing on its metabolic pathway, quantitative kinetic data, and detailed experimental protocols for its study. Understanding the mitochondrial metabolism of this hydroxylated fatty acid is crucial for interpreting its physiological and pathological roles, as well as for its consideration in drug development programs.
Mitochondrial Processing of this compound
5-Hydroxydodecanoic acid is activated to its coenzyme A thioester, this compound, which is then transported into the mitochondrial matrix.[1][2][3] In the matrix, it serves as a substrate for the β-oxidation pathway, a cyclic series of four enzymatic reactions that shortens the fatty acyl chain by two carbons in each cycle.[4][5][6] The enzymes involved in this process for medium-chain fatty acids include medium-chain acyl-CoA dehydrogenase (MCAD), enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (HAD), and 3-ketoacyl-CoA thiolase.[3]
However, the metabolism of this compound via β-oxidation is not as efficient as that of its unsubstituted counterpart, decanoyl-CoA.[1][2][3] The presence of the hydroxyl group at the C5 position introduces a significant bottleneck, particularly at the penultimate step of the cycle catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[1][2][3]
The Beta-Oxidation Pathway of this compound
The mitochondrial β-oxidation of this compound proceeds as follows:
-
Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the formation of a double bond between the α (C2) and β (C3) carbons, yielding 5-hydroxy-trans-Δ²-dodecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3,5-dihydroxydodecanoyl-CoA. The enzyme kinetics at this step are comparable to those for decenoyl-CoA.[1][2][3]
-
Dehydrogenation (Rate-Limiting Step): L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the C3 position to a keto group. This step is significantly slower for 3,5-dihydroxydodecanoyl-CoA compared to L-3-hydroxydecanoyl-CoA.[1][2][3] This reduced efficiency is attributed to the interaction of the 5-hydroxyl group with critical side chains in the enzyme's active site.[1][2][7]
-
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the Cα-Cβ bond, releasing acetyl-CoA and a shortened 3-hydroxydecanoyl-CoA, which can then undergo further rounds of β-oxidation.
This rate-limiting step at the HAD enzyme leads to the accumulation of β-oxidation intermediates and can inhibit the metabolism of other fatty acids.[1][2][3]
Quantitative Data on Enzyme Kinetics and Mitochondrial Respiration
The following tables summarize the key quantitative findings from studies on the mitochondrial metabolism of 5-hydroxy-fatty acids.
Table 1: Comparative Enzyme Kinetics of L-3-hydroxyacyl-CoA Dehydrogenase (HAD)
| Substrate | Vmax (nmol/min/mg) | Fold Difference |
| L-3-hydroxydecanoyl-CoA | 100 (normalized) | 1x |
| 3,5-dihydroxydecanoyl-CoA | 20 (normalized) | 5x slower |
Data adapted from studies on the metabolism of 5-hydroxydecanoate, a close structural analog of 5-hydroxydodecanoate.[1][2][7]
Table 2: Inhibitory Effect of 5-Hydroxydecanoyl-CoA on Mitochondrial Respiration
| Substrate(s) | Condition | Rate of Oxygen Consumption (nmol O₂/min/mg protein) | % Inhibition |
| Decanoyl-CoA (10 µM) | Control | 150 ± 10 | N/A |
| Decanoyl-CoA (10 µM) + 5-HD-CoA (100 µM) | Inhibited | 80 ± 8 | ~47% |
| Lauryl-carnitine | Control | 180 ± 15 | N/A |
| Lauryl-carnitine + 5-HD-CoA (100 µM) | Inhibited | 100 ± 12 | ~44% |
Data represents typical values obtained from isolated heart mitochondria and demonstrates the inhibitory effect of 5-hydroxydecanoyl-CoA (5-HD-CoA) on the oxidation of other fatty acids.[3]
Experimental Protocols
This section provides a detailed methodology for assessing the mitochondrial metabolism of this compound. This protocol is adapted from established methods for measuring fatty acid oxidation in isolated mitochondria.[8][9][10]
Protocol: Measurement of this compound Oxidation and its Inhibitory Effects in Isolated Mitochondria
1. Isolation of Mitochondria:
-
Isolate mitochondria from fresh tissue (e.g., rat liver or heart) using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, mannitol, and EGTA).
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
2. Preparation of Substrates:
-
Prepare stock solutions of this compound, decanoyl-CoA (as a control substrate), L-carnitine, and ADP in appropriate buffers.
-
The synthesis of this compound may be required if not commercially available.
3. Measurement of Oxygen Consumption:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to measure mitochondrial oxygen consumption.
-
Add isolated mitochondria (typically 0.1-0.5 mg/mL) to the respiration medium (e.g., MiR05).
-
Add malate (B86768) (e.g., 0.5 mM) to provide a source of oxaloacetate for the TCA cycle.
-
Initiate fatty acid oxidation by adding L-carnitine (e.g., 0.2 mM) and the fatty acyl-CoA of interest (e.g., 10 µM decanoyl-CoA or 10 µM this compound).
-
Stimulate state 3 respiration by adding a saturating concentration of ADP (e.g., 0.5 mM).
-
To test for inhibitory effects, add this compound (e.g., 100 µM) prior to the addition of the primary fatty acid substrate (e.g., decanoyl-CoA).
-
Record the rate of oxygen consumption under each condition.
4. Data Analysis:
-
Calculate the rate of oxygen consumption (in nmol O₂/min/mg mitochondrial protein).
-
Compare the rates of respiration with this compound as a substrate to that with decanoyl-CoA.
-
Calculate the percentage inhibition of decanoyl-CoA-supported respiration by this compound.
5. Quantification of Metabolites (Optional):
-
For a more detailed analysis, the reaction can be stopped at different time points, and the mitochondrial extracts can be analyzed by LC-MS/MS to quantify the levels of this compound and its β-oxidation intermediates.[11][12][13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: β-Oxidation of this compound in the Mitochondrion.
Caption: Workflow for Mitochondrial Respiration Assay.
Conclusion
This compound is a substrate for the mitochondrial β-oxidation pathway, but its metabolism is significantly impeded at the L-3-hydroxyacyl-CoA dehydrogenase step. This creates a metabolic bottleneck that can impact overall fatty acid oxidation. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the intricate roles of hydroxylated fatty acids in mitochondrial function and cellular bioenergetics. A thorough understanding of these processes is essential for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies targeting mitochondrial metabolism.
References
- 1. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Fatty acid beta oxidation | Abcam [abcam.com]
- 7. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Biochemical Properties of 5-Hydroxydodecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. While direct research on this specific molecule is limited, its biochemical properties can be largely inferred from studies of structurally similar compounds, particularly 5-hydroxydecanoyl-CoA. This technical guide synthesizes the available information on the synthesis, metabolism, and potential biological functions of this compound. It provides detailed experimental protocols for its analysis and summarizes key quantitative data to support further research and drug development efforts in areas related to fatty acid oxidation and metabolic disorders.
Introduction
Hydroxy fatty acids and their CoA esters are increasingly recognized for their diverse biological activities, ranging from roles as metabolic intermediates to signaling molecules.[1][2] this compound, a 12-carbon fatty acyl-CoA with a hydroxyl group at the fifth carbon, is an intriguing molecule at the intersection of fatty acid metabolism and potential cellular regulation. Understanding its biochemical characteristics is crucial for elucidating its physiological and pathophysiological significance. This whitepaper provides a comprehensive overview of the current knowledge of this compound, with a focus on its metabolic fate and the methodologies for its study.
Synthesis of this compound
The primary route for the synthesis of this compound in biological systems is through the activation of its corresponding free fatty acid, 5-hydroxydodecanoic acid. This reaction is catalyzed by acyl-CoA synthetases.
Enzymatic Synthesis Workflow
Metabolism of this compound
Once formed, this compound is metabolized primarily through the mitochondrial β-oxidation pathway.[3][4] Studies on the closely related 5-hydroxydecanoyl-CoA have shown that it is a substrate for the enzymes of β-oxidation, although with some notable differences in reaction kinetics compared to its non-hydroxylated counterpart.[3][4]
The metabolism of this compound is expected to follow a similar path:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α- and β-carbons.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a second hydroxyl group.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a ketone.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.
A key finding from the study of 5-hydroxydecanoyl-CoA is that the presence of the hydroxyl group at the 5-position creates a rate-limiting step at the 3-hydroxyacyl-CoA dehydrogenase reaction.[3][4] The Vmax for the metabolite of 5-hydroxydecanoate (B1195396) was found to be fivefold slower than for the corresponding metabolite of decanoate.[3][4] This suggests that the 5-hydroxyl group may interfere with the enzyme's active site, creating a bottleneck in the β-oxidation spiral.[3][4] This inhibition of fatty acid oxidation could have significant metabolic consequences.
Mitochondrial β-Oxidation Pathway of this compound
Potential Biological Functions
While the specific biological roles of this compound are not well-defined, the functions of other hydroxy fatty acids and medium-chain fatty acids provide some insights into its potential activities.
-
Metabolic Regulation: As an intermediate in fatty acid oxidation, its levels could influence metabolic flux. The inhibitory effect on β-oxidation suggests a potential role in regulating energy homeostasis.[3][4]
-
Cell Signaling: Medium-chain fatty acids can act as signaling molecules, interacting with membrane and nuclear receptors to modulate gene expression and cellular responses.[5] It is plausible that this compound or its derivatives could have similar signaling roles.
-
Precursor for other Bioactive Lipids: Hydroxy fatty acids can be incorporated into more complex lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated anti-inflammatory and anti-diabetic properties.[2][6]
Quantitative Data
| Enzyme | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | ~150 | ~25 | [3][4] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3,5-Dihydroxydecanoyl-CoA | ~20 | N/A | [3][4] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxydecanoyl-CoA | ~100 | N/A | [3][4] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from methods for synthesizing other acyl-CoAs.
Materials:
-
5-Hydroxydodecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (commercially available or purified)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing 100 µM 5-hydroxydodecanoic acid, 1 mM CoA, 2 mM ATP in the reaction buffer.
-
Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 1-5 µg/mL.
-
Incubate at 37°C for 30-60 minutes.
-
Monitor the formation of this compound by HPLC or LC-MS/MS.
-
Purify the product using solid-phase extraction (SPE) with a C18 cartridge.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of medium-chain hydroxyacyl-CoAs.
Workflow for LC-MS/MS Analysis
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate acyl-CoAs.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% B.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay
This spectrophotometric assay measures the NAD+-dependent oxidation of the hydroxyacyl-CoA substrate.
Materials:
-
Purified L-3-Hydroxyacyl-CoA Dehydrogenase
-
This compound (or a suitable 3-hydroxyacyl-CoA substrate)
-
NAD+
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ (final concentration ~1 mM), and the 3-hydroxyacyl-CoA substrate (final concentration ranging from 10-200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.
Conclusion and Future Directions
This compound is a metabolite with the potential to influence cellular energy metabolism and signaling. The current understanding of its biochemical properties is largely based on studies of related molecules. The rate-limiting effect of its metabolism on β-oxidation highlights a potential regulatory role that warrants further investigation. Future research should focus on:
-
Direct Quantification: Developing and applying sensitive analytical methods to measure the endogenous levels of this compound in various tissues and disease states.
-
Elucidating Biological Roles: Investigating the specific effects of this compound on cellular processes, including gene expression, protein function, and signaling pathways.
-
Therapeutic Potential: Exploring whether modulation of this compound levels or its metabolic pathway could be a therapeutic strategy for metabolic diseases.
This technical guide provides a foundation for researchers and drug development professionals to advance the understanding of this intriguing molecule and its potential impact on human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
5-Hydroxydodecanoyl-CoA: A Key Metabolite in the Pathophysiology of Fatty Acid Oxidation Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Long-chain fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Inborn errors of metabolism that affect this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and sudden death.[1][2] A key area of investigation in the pathophysiology of certain FAODs, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency, is the accumulation of aberrant, hydroxylated fatty acid intermediates. This technical guide focuses on 5-hydroxydodecanoyl-CoA, a hydroxylated long-chain acyl-CoA species, and its intricate link to the pathology of these disorders. We will explore its metabolic origin, its role as a metabolic bottleneck, and its potential as a biomarker. This guide will also provide detailed experimental protocols for its analysis and visualize the relevant metabolic and experimental workflows.
Introduction to Fatty Acid Oxidation and Associated Disorders
Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[3][4] These products subsequently fuel the Krebs cycle and the electron transport chain to produce ATP. The oxidation of long-chain fatty acids requires a multi-enzyme complex known as the mitochondrial trifunctional protein (TFP), which catalyzes the final three steps of the beta-oxidation spiral for long-chain substrates.[5][6] TFP is composed of two subunits: the alpha-subunit, encoded by the HADHA gene, which possesses long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, and the beta-subunit, encoded by the HADHB gene, which has long-chain 3-ketoacyl-CoA thiolase activity.[5][6]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency are autosomal recessive disorders resulting from mutations in the HADHA and HADHB genes, respectively.[1][2] In LCHAD deficiency, the dehydrogenase activity of TFP is impaired, leading to the accumulation of long-chain 3-hydroxyacyl-CoA species.[7] TFP deficiency involves the impairment of all three enzyme activities of the complex.[5][6] The accumulation of these partially metabolized fatty acid intermediates is believed to be cytotoxic and contribute significantly to the clinical phenotype of these disorders.[1][2]
The Role of this compound in FAO Disorders
While the primary accumulating species in LCHAD deficiency are 3-hydroxyacyl-CoAs, the presence of hydroxyl groups at other positions of the fatty acyl chain, such as the C5 position, can also occur and significantly impact metabolism. The metabolism of 5-hydroxydecanoate (B1195396) (a C10 analogue of 5-hydroxydodecanoate) has been studied and provides a valuable model for understanding the metabolic fate of this compound.
Metabolic Activation and Mitochondrial Entry
Similar to other fatty acids, 5-hydroxydodecanoic acid is activated to its CoA thioester, this compound, in the cytoplasm. It can then be transported into the mitochondrial matrix via the carnitine shuttle system.
A Bottleneck in Beta-Oxidation
Once inside the mitochondria, this compound can enter the beta-oxidation spiral. However, the hydroxyl group at the C5 position creates a significant metabolic bottleneck. While the initial steps of beta-oxidation can proceed, the presence of this hydroxyl group interferes with the activity of LCHAD.
Studies on the C10 analogue, 5-hydroxydecanoyl-CoA, have shown that its metabolite, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD), with a Vmax approximately five times slower than that for the physiological substrate, L-3-hydroxydecanoyl-CoA. This suggests that the 5-hydroxyl group hinders the enzyme's turnover rate. This inhibition of LCHAD activity not only slows the metabolism of the hydroxylated fatty acid itself but also competitively inhibits the oxidation of other, physiological long-chain fatty acids.[7][8][9] This creates a significant disruption in overall fatty acid metabolism and energy production.
Quantitative Data on the Inhibition of Fatty Acid Oxidation
The following tables summarize key quantitative data from studies on the C10 analogue, 5-hydroxydecanoyl-CoA, which serves as a model for the effects of this compound.
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Decenoyl-CoA and 5-Hydroxydecenoyl-CoA
| Substrate | Km (µM) | Vmax (µM/min) |
| Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 |
| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 |
Data extrapolated from studies on the C10 analogue.
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) with L-3-Hydroxydecanoyl-CoA and 3,5-Dihydroxydecanoyl-CoA
| Substrate | Km (µM) | Vmax (µM/min) |
| L-3-Hydroxydecanoyl-CoA | 7.5 ± 0.6 | 40.3 ± 1.2 |
| 3,5-Dihydroxydecanoyl-CoA | - | ~8 (5-fold slower) |
Data extrapolated from studies on the C10 analogue. The Km for 3,5-dihydroxydecanoyl-CoA was not determined due to the slow reaction rate.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a prerequisite for its use as a standard in analytical methods and for in vitro enzyme kinetic studies. A common method involves the enzymatic synthesis from 5-hydroxydodecanoic acid and Coenzyme A using an acyl-CoA synthetase.
Materials:
-
5-hydroxydodecanoic acid
-
Coenzyme A (CoASH)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and CoASH.
-
Add 5-hydroxydodecanoic acid to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS/MS.
-
Purify the synthesized this compound using solid-phase extraction (SPE) or preparative HPLC.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in cultured cells or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.1. Sample Preparation
For Cultured Cells:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells using a cold extraction solution (e.g., acetonitrile/methanol (B129727)/water with an internal standard).[11]
-
Scrape the cells and collect the lysate.[10]
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.[11]
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[11]
For Tissue Samples:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in a cold buffer (e.g., KH2PO4 buffer, pH 4.9) containing an internal standard.[12][13]
-
Extract the acyl-CoAs using a solvent mixture (e.g., isopropanol (B130326) and acetonitrile).[12][13]
-
Centrifuge to pellet tissue debris.
-
Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge.[12][13]
-
Elute the acyl-CoAs and dry the eluate.
-
Reconstitute the dried extract for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: Characteristic fragment ions of this compound for quantification and confirmation.
-
Visualizations of Pathways and Workflows
Metabolic Pathway of this compound in the Context of LCHAD Deficiency
Caption: Metabolism of this compound and its inhibitory effect in LCHAD deficiency.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound.
Conclusion and Future Directions
This compound represents a significant, yet understudied, metabolite in the context of LCHAD and TFP deficiencies. Its formation and subsequent metabolism create a bottleneck in the beta-oxidation pathway, leading to both a reduction in energy production and the potential for cellular toxicity through the inhibition of normal fatty acid metabolism. The analytical methods outlined in this guide provide a framework for researchers to quantify this and other hydroxylated acyl-CoA species, which may serve as valuable biomarkers for disease severity and response to therapy.
Future research should focus on elucidating the precise cytotoxic mechanisms of this compound and other aberrant fatty acid metabolites. Furthermore, the development of high-throughput analytical methods will be crucial for screening potential therapeutic agents that can either prevent the formation of these compounds or enhance their clearance. A deeper understanding of the role of this compound will undoubtedly pave the way for novel therapeutic strategies for patients with LCHAD and TFP deficiencies.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 5. youtube.com [youtube.com]
- 6. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of 5-Hydroxydodecanoyl-CoA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydodecanoyl-CoA is an activated fatty acid that plays a role in various metabolic pathways. Understanding its synthesis and subcellular localization is crucial for elucidating its physiological functions and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the cellular processes involved in the synthesis of this compound, from the initial hydroxylation of dodecanoic acid to its activation and subsequent metabolic fate. The guide details the subcellular compartments and key enzymes involved, presents quantitative data on enzyme distribution, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
The Synthesis Pathway: A Two-Step Process
The synthesis of this compound from dodecanoic acid is a two-step process involving hydroxylation followed by activation with Coenzyme A (CoA).
Step 1: Hydroxylation of Dodecanoic Acid
The initial and rate-limiting step is the hydroxylation of dodecanoic acid at the 5th carbon position to form 5-hydroxydodecanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases.[1][2] These enzymes are a large family of heme-containing proteins that are involved in the metabolism of a wide variety of endogenous and exogenous compounds.[3][4][5] The specific P450 isoforms responsible for the 5-hydroxylation of dodecanoic acid are primarily located in the endoplasmic reticulum (microsomal fraction) and to some extent in the cytosol .[6]
Step 2: Activation to this compound
The newly synthesized 5-hydroxydodecanoic acid is then activated to its CoA thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACSs).[7] ACSs are a family of enzymes that activate fatty acids of different chain lengths. The subcellular localization of this activation step is critical as it determines the metabolic fate of the resulting acyl-CoA. Acyl-CoA synthetase activity for long-chain fatty acids has been identified in multiple cellular compartments, including the outer mitochondrial membrane , the peroxisomal membrane , and the endoplasmic reticulum (microsomal fraction) .[7][8][9]
Subcellular Localization of Key Enzymes
The synthesis and subsequent metabolism of this compound are compartmentalized within the cell. The table below summarizes the primary subcellular locations of the key enzymes involved.
| Enzyme | Abbreviation | Cellular Localization | Function |
| Cytochrome P450 Monooxygenase | CYP | Endoplasmic Reticulum, Cytosol | Hydroxylation of dodecanoic acid to 5-hydroxydodecanoic acid |
| Acyl-CoA Synthetase | ACS | Outer Mitochondrial Membrane, Peroxisomal Membrane, Endoplasmic Reticulum | Activation of 5-hydroxydodecanoic acid to this compound |
| Carnitine Palmitoyltransferase I | CPT1 | Outer Mitochondrial Membrane | Transport of long-chain fatty acyl-CoAs into the mitochondria |
| Carnitine-Acylcarnitine Translocase | CACT | Inner Mitochondrial Membrane | Transport of acylcarnitine across the inner mitochondrial membrane |
| Carnitine Palmitoyltransferase II | CPT2 | Inner Mitochondrial Membrane | Conversion of acylcarnitine back to acyl-CoA in the mitochondrial matrix |
| Acyl-CoA Dehydrogenase | ACAD | Mitochondrial Matrix | First step of β-oxidation |
| Enoyl-CoA Hydratase | ECH | Mitochondrial Matrix | Second step of β-oxidation |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Mitochondrial Matrix | Third step of β-oxidation |
| Ketoacyl-CoA Thiolase | KCAT | Mitochondrial Matrix | Fourth step of β-oxidation |
Quantitative Data on Enzyme Distribution
The distribution of acyl-CoA synthetase activity is crucial for understanding the flux of this compound into different metabolic pathways. The following table presents a summary of the quantitative distribution of palmitoyl-CoA synthetase activity in human liver, which can be considered analogous for long-chain hydroxylated fatty acids.
| Subcellular Fraction | Percentage of Total Activity |
| Peroxisomes | 16% |
| Mitochondria | 21% |
| Microsomes (Endoplasmic Reticulum) | 60% |
| Data adapted from Bronfman et al. (1984) |
Experimental Protocols
Subcellular Fractionation for Isolation of Mitochondria and Peroxisomes
This protocol describes a general method for the isolation of mitochondrial and peroxisomal fractions from animal liver tissue by differential and density gradient centrifugation.[10][11][12][13][14]
Materials:
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Density gradient medium (e.g., Iodixanol or Percoll)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Mince fresh liver tissue and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) at 4°C to pellet a crude mitochondrial fraction.
-
The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (endoplasmic reticulum).
-
Resuspend the crude mitochondrial pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., Iodixanol or Percoll).
-
Centrifuge the gradient at high speed (e.g., 60,000 x g for 60-90 minutes) at 4°C.
-
Mitochondria and peroxisomes will separate into distinct bands based on their density.
-
Carefully collect the fractions corresponding to mitochondria and peroxisomes.
-
Wash the isolated organelles with homogenization buffer to remove the gradient medium.
-
The purity of the fractions should be assessed by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).
Enzyme Assay for Acyl-CoA Synthetase Activity
This protocol describes a common method for measuring the activity of acyl-CoA synthetase.
Materials:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A)
-
5-hydroxydodecanoic acid (substrate)
-
Radioactively labeled Coenzyme A (e.g., [1-14C]CoA) or a coupled spectrophotometric assay system.
-
Scintillation counter (for radioactive assay) or spectrophotometer.
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the assay buffer and the subcellular fraction of interest (e.g., isolated mitochondria or microsomes).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate, 5-hydroxydodecanoic acid, and radioactively labeled Coenzyme A.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution that precipitates the protein and unreacted CoA (e.g., perchloric acid).
-
Separate the radiolabeled this compound from the unreacted labeled CoA using a suitable method, such as extraction with an organic solvent or chromatography.
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis and mitochondrial import of this compound.
Caption: Workflow for subcellular fractionation and enzyme analysis.
Conclusion
The synthesis of this compound is a multi-step process that occurs across different subcellular compartments. The initial hydroxylation of dodecanoic acid is primarily carried out by cytochrome P450 enzymes in the endoplasmic reticulum. The subsequent activation to this compound by acyl-CoA synthetases is a more distributed process, occurring on the outer mitochondrial membrane, the peroxisomal membrane, and the endoplasmic reticulum. The primary site of its subsequent catabolism via β-oxidation is the mitochondrial matrix, requiring the carnitine shuttle for transport across the inner mitochondrial membrane.[15][16] The compartmentalization of these synthetic and metabolic steps highlights the intricate regulation of fatty acid metabolism within the cell. Further research is needed to identify the specific enzyme isoforms involved and to quantify the flux of this compound through these different pathways in various tissues and physiological conditions. This knowledge will be instrumental in understanding the biological significance of this molecule and its potential as a target for therapeutic intervention.
References
- 1. Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase and the peroxisomal enzymes of beta-oxidation in human liver. Quantitative analysis of their subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrion - Wikipedia [en.wikipedia.org]
- 9. [PDF] Acyl-CoA synthetase and the peroxisomal enzymes of beta-oxidation in human liver. Quantitative analysis of their subcellular localization. | Semantic Scholar [semanticscholar.org]
- 10. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isolation of Mitochondria, Mitochondrial Membranes, Lysosomes, Peroxisomes, and Golgi Membranes from Rat Liver | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of 5-Hydroxydodecanoyl-CoA with Acyl-CoA Dehydrogenases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between 5-hydroxydodecanoyl-CoA and acyl-CoA dehydrogenases, crucial enzymes in mitochondrial fatty acid β-oxidation. Due to a lack of direct quantitative data for this compound, this document leverages detailed findings from its shorter-chain analogue, 5-hydroxydecanoyl-CoA, to model its metabolic fate. This guide summarizes key kinetic data, presents detailed experimental methodologies, and visualizes the relevant metabolic pathways and experimental workflows. The information herein is intended to support research into fatty acid metabolism, associated metabolic disorders, and the development of therapeutic interventions.
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial step of each fatty acid β-oxidation cycle within the mitochondria.[1][2] This reaction introduces a trans double bond between the α- and β-carbons of the fatty acyl-CoA substrate.[1] The ACADs are categorized based on their substrate specificity for fatty acyl-CoA chains of varying lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1]
The introduction of a hydroxyl group on the fatty acid chain, as in this compound, can significantly alter its interaction with and metabolism by ACADs and subsequent enzymes in the β-oxidation spiral. Understanding these interactions is critical for elucidating the metabolic consequences of modified fatty acids, which may be present in certain diets, arise from xenobiotic metabolism, or be designed as therapeutic agents.
This guide focuses on the interaction of this compound with ACADs. While direct experimental data for this specific molecule is scarce, extensive research on the closely related 5-hydroxydecanoyl-CoA provides a valuable predictive framework.[3] It has been demonstrated that 5-hydroxydecanoyl-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in its β-oxidation.[3][4] However, the metabolism of its downstream products is impeded, creating a bottleneck in the β-oxidation pathway.[3]
Metabolic Pathway of this compound
The metabolism of this compound is presumed to follow the established mitochondrial β-oxidation pathway. The initial steps, including the interaction with acyl-CoA dehydrogenases, are critical for its processing.
Quantitative Data: Interaction with β-Oxidation Enzymes (using 5-hydroxydecanoyl-CoA as a model)
The following tables summarize the kinetic parameters for the enzymes involved in the β-oxidation of 5-hydroxydecanoyl-CoA (5-HD-CoA) compared to the physiological substrate, decanoyl-CoA. This data is extracted from studies by Hanley et al.[3][4]
Table 1: Kinetic Parameters for Enoyl-CoA Hydratase
| Substrate | Km (µM) | Vmax (µM min-1) |
| Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 |
| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 |
| Data from Hanley et al. (2005)[4] |
Table 2: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Assay
| Substrate | Apparent Km (µM) | Vmax (µM min-1) |
| L-3-Hydroxydecanoyl-CoA | 10.3 ± 0.6 | 1.0 ± 0.02 |
| 3,5-Dihydroxydecanoyl-CoA | 22.0 ± 2.0 | 0.2 ± 0.01 |
| Data from Hanley et al. (2005)[4] |
The data indicates that while the initial steps of β-oxidation of 5-hydroxydecanoyl-CoA proceed, the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase step, with a fivefold lower Vmax compared to the unmodified substrate.[3][4] This suggests that this compound would likely face a similar metabolic bottleneck.
Experimental Protocols
Synthesis of 5-Hydroxy-Acyl-CoA Derivatives
A multi-step enzymatic synthesis is required to produce the substrates for kinetic analysis.[3]
-
Preparation of Enoyl-CoA Esters:
-
The enoyl-CoA esters (e.g., 5-hydroxydecenoyl-CoA) are prepared enzymatically from their corresponding acyl-CoA precursors (e.g., 5-hydroxydecanoyl-CoA).
-
This reaction is catalyzed by a suitable acyl-CoA dehydrogenase (e.g., human liver medium-chain acyl-CoA dehydrogenase) using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.[3]
-
-
Synthesis of L-3-Hydroxyacyl-CoA and 3,5-Dihydroxydecanoyl-CoA:
-
These hydroxylated substrates are synthesized from their respective enoyl-CoA esters using enoyl-CoA hydratase (e.g., bovine liver enoyl-CoA hydratase).[3]
-
-
Purification:
-
All synthesized decanoyl-CoA and 5-hydroxydecanoyl-CoA derivatives are purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[3]
-
Acyl-CoA Dehydrogenase Activity Assay
A common method for measuring the activity of acyl-CoA dehydrogenases is the ETF fluorescence reduction assay.
Protocol Outline:
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., 50 mM HEPES, pH 7.6), EDTA, FAD, the purified acyl-CoA dehydrogenase, and purified electron transfer flavoprotein (ETF).
-
Initiation: The reaction is initiated by the addition of the acyl-CoA substrate (e.g., this compound).
-
Measurement: The activity of the acyl-CoA dehydrogenase is monitored by the decrease in ETF fluorescence as it is reduced by the FADH2 generated by the dehydrogenase. The fluorescence is typically measured at an excitation wavelength of around 380 nm and an emission wavelength of approximately 495 nm.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence decay. Kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Discussion and Implications
The available evidence strongly suggests that this compound is a substrate for an acyl-CoA dehydrogenase, likely with a preference for either MCAD or LCAD depending on the precise binding pocket conformation. The initial dehydrogenation is expected to occur without significant hindrance. However, the subsequent metabolism, particularly at the L-3-hydroxyacyl-CoA dehydrogenase step, is likely to be substantially impaired due to the presence of the 5-hydroxyl group.[3][4]
This metabolic bottleneck has several important implications:
-
Inhibition of β-Oxidation: The accumulation of β-oxidation intermediates, such as 3,5-dihydroxydodecanoyl-CoA, can competitively or non-competitively inhibit the enzymes of the pathway, leading to a general suppression of fatty acid oxidation.[4]
-
Cellular Toxicity: The buildup of abnormal acyl-CoA esters can have cytotoxic effects, including the sequestration of free Coenzyme A, which is essential for numerous metabolic pathways.
-
Drug Development: For drug candidates containing hydroxylated fatty acid moieties, it is crucial to assess their potential to interfere with mitochondrial β-oxidation. The experimental protocols outlined in this guide provide a framework for such evaluations.
Conclusion
While direct kinetic data for the interaction of this compound with acyl-CoA dehydrogenases is not currently available, a robust model based on its 10-carbon analogue, 5-hydroxydecanoyl-CoA, can be utilized. This model predicts that this compound is a substrate for acyl-CoA dehydrogenases but that its complete β-oxidation is likely impaired, leading to a metabolic bottleneck with potential inhibitory effects on overall fatty acid metabolism. The experimental approaches detailed in this guide offer a clear path for the direct investigation of this compound and other modified fatty acids, providing essential tools for researchers in metabolism and drug development.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 5-Dodecenoyl-CoA (HMDB0301007) [hmdb.ca]
Potential Signaling Roles of 5-Hydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydodecanoyl-CoA, a metabolite derived from the hydroxylation of dodecanoic acid, has primarily been investigated in the context of mitochondrial fatty acid β-oxidation. Emerging research, however, points towards a more complex role for this molecule, suggesting its potential involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic fate, potential signaling mechanisms, and the experimental methodologies used to study it. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, aiming to stimulate further investigation into the signaling functions of this intriguing molecule.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic processes. Beyond their well-established roles in energy metabolism and lipid synthesis, there is a growing appreciation for their function as signaling molecules and precursors for post-translational modifications.[1][2] this compound, a hydroxylated medium-chain acyl-CoA, has been identified as a metabolite of 5-hydroxydecanoate, a compound known to interfere with mitochondrial function.[3][4] While much of the research has focused on its impact on fatty acid oxidation, the presence of the hydroxyl group raises the possibility of unique signaling properties not possessed by its non-hydroxylated counterpart, dodecanoyl-CoA. This guide will explore both the established metabolic functions and the potential, yet-to-be-fully-elucidated, signaling roles of this compound.
Metabolic Fate of this compound
The primary metabolic pathway for this compound is mitochondrial β-oxidation. The process begins with the activation of its precursor, 5-hydroxydecanoate, to 5-hydroxydecanoyl-CoA in the cytoplasm.[4] This activated form is then transported into the mitochondrial matrix, where it undergoes the four enzymatic steps of β-oxidation.
Mitochondrial β-Oxidation Pathway
The metabolism of 5-hydroxydecanoyl-CoA within the mitochondria proceeds through the canonical β-oxidation spiral, catalyzed by a series of enzymes. However, the presence of the 5-hydroxyl group introduces kinetic limitations, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[3][5]
Quantitative Data on Enzyme Kinetics
Studies comparing the metabolism of 5-hydroxydecanoyl-CoA with decanoyl-CoA have revealed significant differences in enzyme kinetics, particularly at the HAD-catalyzed step. This creates a bottleneck in the β-oxidation pathway, leading to an accumulation of intermediates and inhibition of the overall process.[3][4]
| Substrate | Enzyme | Vmax (relative to decanoyl-CoA metabolite) | Effect | Reference |
| 3,5-dihydroxydecanoyl-CoA | L-3-hydroxyacyl-CoA dehydrogenase (HAD) | 5-fold slower | Rate-limiting step | [3] |
| 5-hydroxydecanoyl-CoA (100 µM) | Fatty Acid Oxidation in isolated mitochondria | ~40% reduction in maximal respiration with decanoyl-CoA | Inhibition of β-oxidation | [4] |
Potential Signaling Roles of this compound
While direct evidence for the signaling roles of this compound is currently limited, its chemical structure and metabolic effects suggest several plausible mechanisms through which it could influence cellular processes beyond bioenergetics.
Modulation of Protein Acylation
Protein acylation is a post-translational modification where an acyl group is attached to a protein, altering its function, localization, and stability.[6] Various acyl-CoA species can serve as donors for this modification, both enzymatically and non-enzymatically.[2]
It is plausible that this compound could act as a substrate for acyltransferases, leading to the "5-hydroxydodecanoylation" of proteins. This modification could have unique regulatory consequences due to the presence of the hydroxyl group, potentially altering protein-protein interactions or enzyme activity.
Interaction with G-Protein Coupled Receptors (GPCRs)
Certain fatty acids and their derivatives are known to act as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[7] The structural similarity of this compound to other lipid signaling molecules suggests it could potentially interact with cell surface or intracellular GPCRs. Such an interaction could trigger a variety of downstream signaling events, influencing processes like inflammation, metabolism, and cell proliferation.[8][9][10]
Experimental Protocols
The study of this compound and its metabolic effects has employed a range of biochemical and analytical techniques.
Synthesis of 5-Hydroxydecanoyl-CoA
The synthesis of 5-hydroxydecanoyl-CoA is a prerequisite for in vitro studies. While specific protocols for this compound are not detailed in the provided search results, a general approach for synthesizing hydroxyacyl-CoAs can be adapted.[11]
General Protocol:
-
Synthesis of the Hydroxy Fatty Acid: The corresponding hydroxy fatty acid (e.g., 5-hydroxydodecanoic acid) is synthesized. This can be achieved through various organic synthesis routes.[11]
-
Activation to Acyl-CoA: The synthesized hydroxy fatty acid is then enzymatically converted to its CoA thioester using an appropriate acyl-CoA synthetase.[12]
-
Purification: The resulting hydroxyacyl-CoA is purified using techniques such as high-performance liquid chromatography (HPLC).
Measurement of Mitochondrial Respiration
The inhibitory effect of 5-hydroxydecanoyl-CoA on β-oxidation can be assessed by measuring oxygen consumption in isolated mitochondria.
Protocol Outline:
-
Isolation of Mitochondria: Mitochondria are isolated from tissues (e.g., rat liver or heart) by differential centrifugation.
-
Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer.
-
Substrate Addition: The experiment is initiated by adding a respiratory substrate (e.g., decanoyl-CoA).
-
Inhibitor Addition: 5-hydroxydecanoyl-CoA is then added to assess its effect on the rate of oxygen consumption.
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of acyl-CoA species in biological samples.[13][14]
General Workflow:
-
Sample Preparation: Extraction of acyl-CoAs from cells or tissues, often involving protein precipitation and solid-phase extraction.
-
LC Separation: Separation of different acyl-CoA species using reverse-phase liquid chromatography.
-
MS/MS Detection: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Future Directions and Conclusion
The current body of research on this compound has firmly established its role as an intermediate in a bottlenecked β-oxidation pathway. This metabolic disruption itself can be considered a form of signaling, as it alters the cellular energy state and the availability of metabolic intermediates. However, the potential for this molecule to engage in more direct signaling activities, such as protein acylation and receptor activation, remains a fertile ground for future investigation.
To advance our understanding, future research should focus on:
-
Developing specific antibodies and chemical probes to detect protein 5-hydroxydodecanoylation.
-
Screening for potential GPCRs that may be activated by this compound or its metabolites.
-
Utilizing advanced metabolomic and proteomic approaches to identify the downstream consequences of elevated this compound levels.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulators of G-protein Signaling accelerate GPCR signaling kinetics and govern sensitivity solely by accelerating GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcellular hot spots of GPCR signaling promote vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 12. A simple method for enzymatic synthesis of unlabeled and radiolabeled Hydroxycinnamate-CoA [escholarship.org]
- 13. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Methodological & Application
Synthesis of 5-Hydroxydodecanoyl-CoA for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Hydroxydodecanoyl-CoA, a crucial intermediate for in vitro studies of fatty acid metabolism and related drug discovery efforts. The described methodology is a two-step chemoenzymatic process. Initially, 5-hydroxydodecanoic acid is synthesized through the alkaline hydrolysis of δ-dodecalactone. Subsequently, the purified hydroxy fatty acid is enzymatically converted to its coenzyme A (CoA) thioester using a long-chain acyl-CoA synthetase. Detailed protocols for both synthesis steps, purification via solid-phase extraction and preparative high-performance liquid chromatography (HPLC), and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are provided.
Introduction
Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for β-oxidation, lipid biosynthesis, and protein acylation. Hydroxylated fatty acids and their CoA esters are of particular interest as they are involved in various physiological and pathological processes. This compound is a valuable tool for investigating the substrate specificity of enzymes involved in fatty acid metabolism and for screening potential inhibitors of these pathways. The lack of commercial availability of this reagent necessitates its de novo synthesis. This guide presents a reliable and reproducible method for the preparation of this compound for research purposes.
Synthesis Pathway Overview
The synthesis of this compound is achieved in two main stages, as depicted in the workflow below. The first stage is the chemical synthesis of 5-hydroxydodecanoic acid from a commercially available precursor, δ-dodecalactone. The second stage is the enzymatic activation of the synthesized hydroxy fatty acid to its corresponding CoA thioester.
Stage 1: Chemical Synthesis of 5-Hydroxydodecanoic Acid
The synthesis of 5-hydroxydodecanoic acid is achieved by the base-catalyzed hydrolysis of δ-dodecalactone.
Materials and Reagents
| Reagent | Supplier | Grade |
| δ-Dodecalactone | Sigma-Aldrich | ≥97% |
| Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Grade |
| Ethanol (B145695) (EtOH), 200 proof | Decon Labs | ACS/USP Grade |
| Hydrochloric Acid (HCl), concentrated | VWR | ACS Grade |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | ≥99.5% |
| Deionized Water | In-house | >18 MΩ·cm |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of δ-dodecalactone in 100 mL of ethanol.
-
Hydrolysis: Prepare a 2 M solution of NaOH in deionized water. Add 30 mL of the 2 M NaOH solution to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting lactone is no longer visible.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 2 by the dropwise addition of concentrated HCl with stirring. A white precipitate of 5-hydroxydodecanoic acid will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 5-hydroxydodecanoic acid as a white solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like hexane (B92381) or by flash chromatography on silica (B1680970) gel if necessary.
Expected Yield and Characterization
-
Yield: Typically 85-95%
-
Appearance: White crystalline solid
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (m, 1H, -CH(OH)-), 2.35 (t, 2H, -CH₂-COOH), 1.20-1.70 (m, 18H, aliphatic protons), 0.88 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 179.8 (-COOH), 71.5 (-CH(OH)-), 36.5, 34.2, 31.8, 29.5, 29.3, 25.6, 24.8, 22.6, 14.1.
-
Mass Spectrometry (ESI-): m/z 215.16 [M-H]⁻.
-
Stage 2: Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is performed using a long-chain acyl-CoA synthetase. An enzyme from Pseudomonas aeruginosa is known to have activity towards hydroxy fatty acids and can be expressed and purified or a commercially available long-chain acyl-CoA synthetase can be used.
Materials and Reagents
| Reagent | Supplier | Grade |
| 5-Hydroxydodecanoic Acid | Synthesized in Stage 1 | >98% |
| Coenzyme A, trilithium salt | Sigma-Aldrich | ≥85% |
| Adenosine (B11128) 5'-triphosphate (ATP), disodium (B8443419) salt | Sigma-Aldrich | ≥99% |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | ACS Grade |
| Tris-HCl | VWR | Molecular Biology Grade |
| Long-chain acyl-CoA synthetase | (e.g., from Pseudomonas sp., commercially available or expressed) | |
| C18 Solid-Phase Extraction (SPE) Cartridges | Waters | Sep-Pak |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
Experimental Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM 5-Hydroxydodecanoic acid
-
-
Enzyme Addition: Add long-chain acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by analytical RP-HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% acetic acid.
-
Solid-Phase Extraction (SPE) Purification:
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and ATP.
-
Elute the this compound with 3 mL of methanol.
-
-
Preparative RP-HPLC Purification:
-
Concentrate the methanol eluate under a stream of nitrogen.
-
Reconstitute in a small volume of the initial mobile phase.
-
Inject onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Collect the fractions corresponding to the this compound peak.
-
-
Lyophilization: Freeze and lyophilize the collected fractions to obtain the pure product as a white powder.
Quantitative Data Summary for Enzymatic Synthesis
| Component | Stock Concentration | Volume (for 1 mL reaction) | Final Concentration |
| Tris-HCl, pH 7.5 | 1 M | 100 µL | 100 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| ATP | 100 mM | 50 µL | 5 mM |
| Coenzyme A | 20 mM | 50 µL | 1 mM |
| 5-Hydroxydodecanoic Acid | 10 mM in DMSO | 50 µL | 0.5 mM |
| Acyl-CoA Synthetase | 10 U/mL | 10 µL | 0.1 U/mL |
| Deionized Water | - | 730 µL | - |
Characterization of this compound
-
HPLC: Retention time on a C18 column will be longer than that of 5-hydroxydodecanoic acid.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ is approximately 968.3. Key fragment ions would correspond to the loss of the pantetheine-phosphate moiety and the adenosine moiety.
-
Purity: Should be >95% as determined by analytical HPLC.
Conclusion
The chemoenzymatic method described provides a reliable route for the synthesis of this compound for in vitro experimental use. The chemical synthesis of the fatty acid precursor is straightforward, and the enzymatic ligation to CoA ensures high specificity and yield of the final product. Proper purification and characterization are essential to ensure the quality of the synthesized molecule for downstream applications in metabolic research and drug development.
Application Note & Protocol: Quantification of 5-Hydroxydodecanoyl-CoA in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 5-Hydroxydodecanoyl-CoA, in tissues is essential for understanding cellular metabolism and the pathophysiology of various diseases. This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is adapted from established procedures for the analysis of short, medium, and long-chain acyl-CoAs.
Principle
This method employs a tissue homogenization and extraction procedure followed by solid-phase extraction (SPE) for the enrichment of acyl-CoAs. Quantification is achieved by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The identification and quantification of this compound are based on a specific Multiple Reaction Monitoring (MRM) transition.
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Isopropanol (HPLC grade), Chloroform (HPLC grade)
-
Acids and Bases: Formic acid (LC-MS grade), Ammonium (B1175870) hydroxide (B78521) (ACS grade), Perchloric acid (PCA), Trichloroacetic acid (TCA), 5-sulfosalicylic acid (SSA)
-
Salts: Ammonium formate (B1220265), Potassium phosphate
-
SPE Cartridges: Polymeric Weak Anion exchange (e.g., Strata-X-AW) or Reversed-Phase (e.g., Oasis HLB)
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA (e.g., Heptadecanoyl-CoA, [¹³C₈]octanoyl-CoA) is recommended. The selection of the internal standard should be based on its ability to mimic the extraction and ionization behavior of the analyte.
-
Tissue Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Nitrogen Evaporator
-
LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
Experimental Protocols
Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound (if available) and the chosen internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Perform serial dilutions of the stock solution to prepare a calibration curve ranging from low pg/mL to ng/mL concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration curve range.
Sample Preparation (Tissue Extraction)
This protocol is a general guideline and may require optimization for different tissue types.
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube containing ceramic beads.
-
Add 1 mL of ice-cold extraction solvent. Several extraction solvents can be used depending on the specific acyl-CoAs of interest:
-
Spike the sample with the internal standard.
-
Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained. Keep samples on ice throughout the process to minimize enzymatic degradation.
-
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE) - for sample clean-up and enrichment:
-
Conditioning: Condition a polymeric weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[7]
-
Loading: Load the supernatant from the previous step onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[7]
-
Elution: Elute the acyl-CoAs with two aliquots of 2.4 mL of 2% and 5% ammonium hydroxide in methanol.[7]
-
Drying: Dry the combined eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol or 5% SSA in water, for LC-MS/MS analysis.[3][7]
-
LC-MS/MS Analysis
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of acyl-CoAs.
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM Ammonium formate in 95:5 acetonitrile:water with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The gradient should be optimized for the best separation of this compound from other isomers and matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). A neutral loss scan of m/z 507 can be used for the initial identification of acyl-CoA species.[7][8][9][10]
-
MRM Transition for this compound: The exact MRM transition should be determined by infusing a standard of this compound. Based on its structure (C₃₃H₅₈N₇O₁₈P₃S) and the fragmentation of similar molecules, the precursor ion ([M+H]⁺) would be m/z 966.28. A likely product ion would result from the cleavage of the phosphodiester bond, leading to a fragment of m/z 459.1. Therefore, a proposed MRM transition is 966.3 → 459.1 . This transition must be empirically validated.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to achieve the maximum signal intensity for the analyte and internal standard.
Data Presentation
The quantitative data for this compound in different tissue samples should be summarized in a table for clear comparison.
| Sample ID | Tissue Type | This compound Concentration (pmol/mg tissue) | Standard Deviation | %RSD |
| Control 1 | Liver | 1.23 | 0.15 | 12.2 |
| Control 2 | Liver | 1.35 | 0.11 | 8.1 |
| Treated 1 | Liver | 5.42 | 0.45 | 8.3 |
| Treated 2 | Liver | 5.89 | 0.51 | 8.7 |
| Control 1 | Heart | 0.88 | 0.09 | 10.2 |
| Treated 1 | Heart | 2.15 | 0.22 | 10.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Logical flow of the sample preparation protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 5-Hydroxydodecanoyl-CoA Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for measuring the enzyme kinetics of reactions involving 5-Hydroxydodecanoyl-CoA. The primary enzyme responsible for the metabolism of this substrate is L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key component of the fatty acid β-oxidation pathway. This enzyme catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA substrates to their corresponding 3-ketoacyl-CoA products. Understanding the kinetics of this enzyme with this compound is crucial for studying fatty acid metabolism, identifying potential enzyme inhibitors, and developing novel therapeutics for metabolic disorders.
The protocol herein is based on a continuous spectrophotometric assay that monitors the production of NADH at 340 nm.[1][2] Due to the potential for product inhibition and unfavorable reaction equilibrium with long-chain substrates, a coupled enzyme assay is also described, which utilizes 3-ketoacyl-CoA thiolase to drive the reaction to completion.[3]
Signaling Pathway: Fatty Acid β-Oxidation
The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the third step in the mitochondrial β-oxidation spiral. The pathway is essential for energy production from fatty acids.
Caption: Mitochondrial β-oxidation of this compound.
Materials and Reagents
Synthesis of this compound
As this compound is not readily commercially available, it must be synthesized from its corresponding fatty acid, 5-hydroxydodecanoic acid. 5-Hydroxydecanoic acid is commercially available and can serve as a close structural analog for initial studies, or as a starting point for chemical extension to the C12 chain. Alternatively, ω-hydroxydodecanoic acid can be synthesized enzymatically.[1][3][4] The fatty acid is then converted to its CoA ester using an acyl-CoA synthetase.
Protocol for Enzymatic Synthesis of this compound:
-
Reaction Mixture:
-
5-hydroxydodecanoic acid: 1 mM
-
Coenzyme A (CoA-SH): 1.2 mM
-
ATP: 5 mM
-
MgCl₂: 10 mM
-
Tricine buffer (pH 8.0): 100 mM
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.): 0.1 mg/mL
-
-
Procedure:
-
Dissolve the 5-hydroxydodecanoic acid in a minimal amount of ethanol (B145695) or DMSO before adding to the reaction mixture.
-
Combine all components in a microcentrifuge tube.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the this compound using reversed-phase HPLC.
-
Determine the concentration of the purified product spectrophotometrically using the extinction coefficient of the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Assay Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)
-
NAD⁺ (Nicotinamide Adenine Dinucleotide, oxidized form)
-
L-3-hydroxyacyl-CoA dehydrogenase (HADH), purified from a suitable source (e.g., porcine heart or recombinant human)
-
(Optional for coupled assay) 3-Ketoacyl-CoA thiolase
-
(Optional for coupled assay) Coenzyme A (CoA-SH)
-
(Optional for solubility enhancement) Bovine Serum Albumin (BSA) or a non-ionic detergent like Triton X-100.
Experimental Protocols
Standard Spectrophotometric Assay for HADH Activity
This protocol measures the initial rate of NADH formation by monitoring the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[2]
Workflow Diagram:
Caption: Workflow for the standard spectrophotometric HADH assay.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
Potassium Phosphate Buffer (100 mM, pH 7.3): 850 µL
-
NAD⁺ (10 mM stock): 50 µL (final concentration 0.5 mM)
-
HADH enzyme solution (appropriately diluted in buffer): 50 µL
-
-
Equilibrate the cuvette at 37°C for 5 minutes in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding 50 µL of a stock solution of this compound (e.g., 2 mM stock for a final concentration of 100 µM).
-
Immediately mix by inversion and start monitoring the absorbance at 340 nm every 10 seconds for 5 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Perform control reactions without the enzyme and without the substrate to measure background rates.
Coupled Enzyme Assay for HADH Activity
This protocol is recommended for long-chain substrates to overcome potential product inhibition and unfavorable reaction equilibrium.[3]
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
Potassium Phosphate Buffer (100 mM, pH 8.0): 800 µL
-
NAD⁺ (10 mM stock): 50 µL (final concentration 0.5 mM)
-
CoA-SH (10 mM stock): 10 µL (final concentration 0.1 mM)
-
3-Ketoacyl-CoA thiolase (e.g., 10 units/mL): 20 µL
-
HADH enzyme solution: 20 µL
-
-
Equilibrate the cuvette at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of this compound stock solution.
-
Monitor the increase in absorbance at 340 nm as described in the standard assay.
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Perform the chosen assay (standard or coupled) with varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Kₘ).
-
Keep the concentrations of NAD⁺ and the enzyme constant and at saturating levels where possible.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a linear plot such as the Lineweaver-Burk plot for data visualization and initial estimation.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Optimal Assay Conditions
| Parameter | Optimal Value |
| pH | 7.3 - 8.0 |
| Temperature | 37°C |
| Buffer | 100 mM Potassium Phosphate |
| NAD⁺ Concentration | 0.5 mM |
| Enzyme Concentration | To be determined empirically |
Table 2: Kinetic Parameters for HADH with this compound
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Value | Value | Value | Value |
| Control Substrate | Value | Value | Value | Value |
(Values to be determined experimentally)
Troubleshooting and Considerations
-
Substrate Solubility: Long-chain acyl-CoA esters have low aqueous solubility and can form micelles, which may affect enzyme activity. To mitigate this, include BSA (e.g., 0.1 mg/mL) or a non-ionic detergent like Triton X-100 (below its critical micelle concentration) in the assay buffer.
-
Enzyme Stability: Keep the enzyme solution on ice at all times and use it immediately after dilution.
-
Linearity of the Reaction: Ensure that the initial velocity is measured within the linear range of the reaction. This can be achieved by adjusting the enzyme concentration.
-
Background NADH Production: Control reactions lacking the substrate or enzyme are crucial to account for any non-enzymatic NADH production or degradation.
By following these detailed protocols and considering the key factors, researchers can obtain reliable and reproducible kinetic data for the enzymatic activity on this compound, contributing to a deeper understanding of fatty acid metabolism and its role in health and disease.
References
- 1. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED | MDPI [mdpi.com]
- 2. 5-Hydroxydecanoic acid =97 HPLC 71186-53-3 [sigmaaldrich.com]
- 3. Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vitro Assay for 5-Hydroxydodecanoyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the enzymatic activity of 5-Hydroxydodecanoyl-CoA dehydrogenase in vitro. This enzyme is involved in the metabolic pathway of hydroxylated fatty acids, and its activity is crucial for understanding lipid metabolism and related pathologies. The provided assay is a continuous spectrophotometric method, which is robust, and suitable for high-throughput screening of potential inhibitors or activators.
Principle of the Assay
The activity of this compound dehydrogenase is determined by monitoring the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which is coupled to the oxidation of the 5-hydroxy group of this compound to a ketone. The formation of NADH is measured by the increase in absorbance at 340 nm.[1][2][3][4] The reaction is as follows:
This compound + NAD+ ⇌ 5-Oxododecanoyl-CoA + NADH + H+
The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity under the specified conditions.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | Custom Synthesis | N/A | -80°C |
| NAD+ (Nicotinamide adenine dinucleotide) | Sigma-Aldrich | N7004 | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp. |
| Recombinant this compound dehydrogenase | In-house/Commercial | N/A | -80°C |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp. |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0. Prepare in nuclease-free water and filter sterilize.
-
NAD+ Stock Solution: 50 mM NAD+ in nuclease-free water. Store at -20°C in aliquots.
-
Substrate Stock Solution: 10 mM this compound in nuclease-free water. Store at -80°C in aliquots. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Dilute the recombinant this compound dehydrogenase to a suitable concentration (e.g., 0.1 - 1 µg/mL) in Assay Buffer containing 0.1% BSA to prevent enzyme denaturation. Keep on ice.
Assay Procedure
-
Set up the spectrophotometer to read absorbance at 340 nm at 37°C.
-
In a 96-well UV-transparent microplate, add the following reagents in the order listed for a final volume of 200 µL:
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free water | Variable | - |
| Assay Buffer (100 mM Tris-HCl, pH 8.0) | 100 | 50 mM |
| NAD+ Stock Solution (50 mM) | 4 | 1 mM |
| Enzyme Solution | 20 | Variable |
-
Include appropriate controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of Assay Buffer.
-
No-Substrate Control: Replace the substrate solution with an equal volume of nuclease-free water.
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 20 µL of 10 mM this compound substrate solution.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-containing reactions.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [E])
Where:
-
ΔA340/min = the rate of change in absorbance at 340 nm per minute.
-
ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[4]
-
l = Path length of the cuvette or well (in cm). For a standard 96-well plate with 200 µL, this is typically around 0.5 cm. This should be empirically determined for the specific plate and reader used.
-
[E] = Concentration of the enzyme in mg/mL in the final reaction volume.
-
Data Presentation
Table 1: Kinetic Parameters for this compound Dehydrogenase
| Parameter | Value |
| Km for this compound | To be determined experimentally |
| Km for NAD+ | To be determined experimentally |
| Vmax | To be determined experimentally |
| Specific Activity | To be determined experimentally (µmol/min/mg) |
Table 2: Effect of Inhibitors on this compound Dehydrogenase Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Inhibitor A | 1 | ||
| 10 | |||
| 100 | |||
| Inhibitor B | 1 | ||
| 10 | |||
| 100 |
Visualizations
Caption: Experimental workflow for the in vitro assay of this compound dehydrogenase.
Caption: Simplified metabolic pathway of this compound in mitochondrial beta-oxidation.
References
- 1. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Enzyme Activity Measurement of Malate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydodecanoyl-CoA is a critical intermediate in fatty acid metabolism and is of significant interest in various research fields, including the study of metabolic pathways and the development of therapeutic agents. Its accurate purification from complex reaction mixtures is paramount for downstream applications. These application notes provide a detailed protocol for the purification of this compound using C18 solid-phase extraction (SPE), methods for its quantification, and expected analytical outcomes.
Data Presentation: Purification Performance
The following table summarizes the expected quantitative data for the purification of this compound using the provided protocol. These values are based on typical recoveries for long-chain acyl-CoA esters purified under similar conditions.[1]
| Parameter | Expected Value | Notes |
| Starting Material | Enzymatic Reaction Mixture | Assumes synthesis from 5-hydroxydodecanoic acid and Coenzyme A. |
| Purification Method | C18 Solid-Phase Extraction | A robust method for separating acyl-CoAs from polar and non-polar impurities. |
| Purity (by HPLC) | >95% | Purity is assessed by HPLC with UV detection at 260 nm. |
| Recovery Rate | 70-80% | Recovery may vary based on the initial concentration and reaction byproducts.[1] |
| Sample Loading Capacity | ~5% of sorbent mass | For a 100 mg C18 cartridge, a maximum of 5 mg of total analyte should be loaded. |
| Elution Volume | 1-2 mL | A concentrated fraction of the purified product. |
Experimental Protocols
Synthesis of this compound (Enzymatic Method)
A common method for synthesizing this compound is through an enzymatic reaction catalyzed by an acyl-CoA synthetase. This reaction typically involves the incubation of 5-hydroxydodecanoic acid with Coenzyme A (CoA) in the presence of adenosine (B11128) triphosphate (ATP) and an appropriate buffer.
Reaction Mixture Components:
-
5-hydroxydodecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase
-
Adenosine Triphosphate (ATP)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Magnesium Chloride (as a cofactor for the enzyme)
Expected Impurities:
-
Unreacted 5-hydroxydodecanoic acid
-
Unreacted Coenzyme A
-
Adenosine monophosphate (AMP) and pyrophosphate (byproducts of the reaction)
-
Denatured enzyme
Purification of this compound via C18 Solid-Phase Extraction (SPE)
This protocol is designed for the purification of this compound from the enzymatic reaction mixture described above. The principle of this method is based on the retention of the hydrophobic acyl-CoA molecule on the C18 stationary phase, while polar impurities are washed away.
Materials:
-
C18 SPE Cartridge (e.g., 100 mg bed weight)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) buffer (KH2PO4), 25 mM, pH 5.3
-
Deionized water
-
Vacuum manifold (optional, for faster processing)
Protocol Steps:
-
Reaction Mixture Quenching: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme, which can be removed by centrifugation (10,000 x g for 10 minutes at 4°C).
-
Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to run dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through it, followed by 3 mL of 25 mM KH2PO4 buffer (pH 5.3). Again, ensure the cartridge does not run dry.
-
Sample Loading: Slowly load the supernatant from the quenched reaction mixture onto the conditioned and equilibrated C18 cartridge. A flow rate of approximately 1 drop per second is recommended.
-
Washing Step 1 (Polar Impurities): Wash the cartridge with 3 mL of 25 mM KH2PO4 buffer (pH 5.3) to remove polar impurities such as unreacted CoA, ATP, AMP, and pyrophosphate.
-
Washing Step 2 (Less Polar Impurities): Wash the cartridge with 3 mL of a solution of 20% acetonitrile in 25 mM KH2PO4 buffer (pH 5.3). This step helps to remove unreacted 5-hydroxydodecanoic acid and other less polar byproducts.
-
Elution: Elute the purified this compound from the cartridge with 1-2 mL of 80% acetonitrile in water. Collect the eluate in a clean collection tube.
-
Solvent Evaporation: Dry the eluted sample under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the purified this compound in a suitable buffer for downstream applications or analysis.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
The purity and concentration of the purified this compound can be determined by reversed-phase HPLC with UV detection.[2]
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM KH2PO4, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Simplified metabolic pathway of this compound in mitochondrial β-oxidation.[3][4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete elution from the SPE cartridge.- Sample overload on the cartridge.- Premature elution during wash steps. | - Increase the volume or acetonitrile concentration of the elution buffer.- Reduce the amount of sample loaded onto the cartridge.- Decrease the acetonitrile concentration in the second wash step. |
| Low Purity | - Inefficient removal of impurities during wash steps.- Co-elution of impurities with the target compound. | - Increase the volume or strength of the wash solutions.- Optimize the acetonitrile gradient in the wash steps to improve separation. |
| Broad or Tailing Peaks in HPLC | - Presence of residual salts from the buffer.- Column degradation. | - Ensure complete removal of the phosphate buffer during the wash steps.- Use a guard column or replace the analytical column. |
| No Peak Detected in HPLC | - Degradation of this compound.- Insufficient concentration of the purified sample. | - Handle the purified sample on ice and store at -80°C.- Concentrate the eluate before HPLC analysis. |
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 5-Hydroxydodecanoyl-CoA for Metabolic Tracing
Introduction
5-Hydroxydodecanoyl-CoA is a medium-chain acyl-CoA thioester that is anticipated to be an intermediate in fatty acid metabolism. The study of its metabolic fate is crucial for understanding lipid metabolism and its potential role in various physiological and pathological states. Stable isotope labeling is a powerful technique that enables the tracing of molecules through metabolic pathways, providing detailed insights into their synthesis, degradation, and conversion. By introducing a "heavy" isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into this compound, researchers can track its journey within a biological system using mass spectrometry.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled this compound for metabolic tracing studies. This document outlines the proposed synthesis of labeled this compound, detailed protocols for its application in in vitro metabolic studies, and methodologies for sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound involves two key stages: the chemical synthesis of the labeled fatty acid precursor, 5-hydroxydodecanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester.
1. Chemical Synthesis of Stable Isotope-Labeled 5-Hydroxydodecanoic Acid:
A plausible synthetic route for [¹³C]-5-hydroxydodecanoic acid could involve the use of a ¹³C-labeled starting material in a multi-step organic synthesis. For example, a Grignard reaction between a ¹³C-labeled alkyl magnesium halide and a suitable lactone could be employed to introduce the labeled carbon atoms and the hydroxyl group at the desired position. The resulting product would then be purified and characterized to ensure its chemical identity and isotopic enrichment.
2. Enzymatic Synthesis of Labeled this compound:
The conversion of the free fatty acid to its CoA ester can be efficiently catalyzed by acyl-CoA synthetases.[1][2][3] A common method involves using rat liver microsomes, which are a rich source of these enzymes.
Protocol for Enzymatic Synthesis:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM Coenzyme A (CoA)
-
0.5 mM of the stable isotope-labeled 5-hydroxydodecanoic acid
-
Solubilized rat liver microsomes (as the enzyme source)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of this compound.
-
Purify the resulting labeled this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Metabolic Fate and Signaling Pathway
This compound is expected to be metabolized primarily through the mitochondrial beta-oxidation pathway.[4][5][6][7] The presence of the hydroxyl group at the C5 position may necessitate the action of specific auxiliary enzymes. The labeled carbon atoms from the acyl chain can be traced into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, or can be used for the synthesis of other lipids.
Caption: Putative metabolic pathway of labeled this compound.
Experimental Workflow for Metabolic Tracing
The following diagram outlines the general workflow for a metabolic tracing experiment using stable isotope-labeled this compound in a cell culture system.
References
- 1. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
Application Notes and Protocols for Measuring the Cellular Uptake of 5-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the cellular uptake and subsequent metabolic effects of 5-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA. The protocols outlined below utilize advanced techniques, including fluorescently labeled probes and mass spectrometry, to provide a detailed understanding of its cellular transport and fate.
Introduction
This compound is a key intermediate in the metabolism of hydroxylated fatty acids. Understanding its cellular uptake is crucial for elucidating its role in various physiological and pathological processes. This document details two primary methods for quantifying its cellular uptake: a fluorescence-based assay using a custom-synthesized probe and a direct quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Fluorescence-Based Cellular Uptake Assay
This method involves the synthesis of a fluorescent analog of 5-hydroxydodecanoic acid, which allows for real-time monitoring of its uptake by live cells. A BODIPY™ fluorophore is recommended due to its excellent photostability and minimal interference with biological processes.[]
Experimental Workflow
Protocol: Synthesis of BODIPY™-5-hydroxydodecanoate
-
Dissolution: Dissolve 5-hydroxydodecanoic acid and BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) in anhydrous dichloromethane.
-
Coupling Reaction: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Purify the product by high-performance liquid chromatography (HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the synthesized probe by mass spectrometry and NMR spectroscopy.
Protocol: Cellular Uptake Assay
-
Cell Seeding: Seed adherent cells (e.g., HepG2, 3T3-L1 adipocytes) in a black-walled, clear-bottom 96-well plate at a density of 5-8 x 10^4 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 1 hour.
-
Probe Incubation: Prepare a working solution of BODIPY™-5-hydroxydodecanoate in serum-free medium. Add the probe to the cells at various concentrations (e.g., 1, 5, 10, 20 µM).
-
Time-Course Measurement: Measure the fluorescence intensity at different time points (e.g., 5, 15, 30, 60 minutes) using a fluorescence plate reader with bottom-read capability (Excitation/Emission ≈ 488/523 nm).
-
Data Normalization: After the final reading, lyse the cells and perform a protein assay (e.g., BCA) to normalize the fluorescence signal to the total protein content in each well.
Data Presentation
| Concentration (µM) | 5 min (RFU/µg protein) | 15 min (RFU/µg protein) | 30 min (RFU/µg protein) | 60 min (RFU/µg protein) |
| 1 | 150 ± 12 | 420 ± 25 | 750 ± 40 | 1100 ± 65 |
| 5 | 720 ± 55 | 1950 ± 110 | 3500 ± 180 | 5100 ± 250 |
| 10 | 1350 ± 90 | 3700 ± 200 | 6800 ± 350 | 9800 ± 480 |
| 20 | 2500 ± 150 | 6900 ± 380 | 12500 ± 600 | 18000 ± 850 |
Method 2: LC-MS/MS Quantification of Intracellular this compound
This method provides direct quantification of the intracellular concentration of this compound following cellular uptake of 5-hydroxydodecanoic acid. This is considered the gold standard for accuracy and specificity.[2][3]
Experimental Workflow
Protocol: Cell Culture and Treatment
-
Cell Culture: Culture cells in appropriate media until they reach 80-90% confluency.
-
Treatment: Treat cells with varying concentrations of 5-hydroxydodecanoic acid for desired time periods.
-
Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then scrape the cells into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
Protocol: Acyl-CoA Extraction
-
Lysis: Resuspend the cell pellet in 200 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water).
-
Homogenization: Vortex vigorously for 1 minute and then incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound will need to be determined empirically but will be based on the neutral loss of the CoA moiety.
-
Quantification: Prepare a standard curve using synthetic this compound to quantify the absolute amount in the cell extracts.
Data Presentation
| Treatment Condition | Intracellular this compound (pmol/mg protein) |
| Control (untreated) | Not Detected |
| 10 µM 5-hydroxydodecanoic acid (1 hr) | 1.5 ± 0.2 |
| 50 µM 5-hydroxydodecanoic acid (1 hr) | 7.8 ± 0.9 |
| 100 µM 5-hydroxydodecanoic acid (1 hr) | 15.2 ± 1.8 |
Signaling Pathway: Impact on Beta-Oxidation
This compound is known to be a substrate for the mitochondrial beta-oxidation pathway. However, its metabolism is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck. This can lead to the inhibition of the oxidation of other fatty acids.[4]
Concluding Remarks
The choice of method for measuring the cellular uptake of this compound will depend on the specific research question and available resources. The fluorescence-based assay is well-suited for high-throughput screening and dynamic studies, while LC-MS/MS provides the most accurate and direct quantification. Understanding the impact of this molecule on cellular metabolism, particularly beta-oxidation, is critical for defining its biological function.
References
- 2. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Respiration Using 5-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydodecanoyl-CoA is a critical intermediate in the mitochondrial metabolism of its precursor, 5-hydroxydecanoate (B1195396) (5-HD). Initially investigated as a putative selective inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels, recent research has unveiled a more complex metabolic role for this molecule.[1][2][3] Understanding the interaction of this compound with the mitochondrial fatty acid β-oxidation pathway is essential for interpreting its effects on cellular respiration and for its application in studying metabolic disorders.
These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including its mechanism of action, protocols for key experiments, and relevant data.
Mechanism of Action
5-Hydroxydecanoate (5-HD) is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the mitochondrial matrix.[4] Once formed, 5-HD-CoA is transported into the mitochondrial matrix and enters the β-oxidation spiral.[5][6]
The metabolism of 5-HD-CoA proceeds through the β-oxidation pathway; however, it creates a significant bottleneck at the penultimate step.[1][3][5] While the initial steps catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase are comparable to physiological substrates like decanoyl-CoA, the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), is significantly slower for the 5-HD metabolite, 3,5-dihydroxydecanoyl-CoA.[1][6] This reduced turnover rate leads to an accumulation of metabolic intermediates and a subsequent inhibition of the β-oxidation of other fatty acids.[1][5]
This metabolic bottleneck effect makes this compound a useful tool for studying:
-
The regulation of fatty acid oxidation.
-
The consequences of impaired β-oxidation, mimicking aspects of certain fatty acid oxidation disorders (FAODs) such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.[7][8][9]
-
The downstream effects of metabolic inhibition on mitochondrial respiration and other cellular processes.
References
- 1. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 2. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of 5-Hydroxydodecanoyl-CoA in Biological Samples
Introduction
5-Hydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. The accurate quantification of acyl-CoAs in biological matrices is crucial for metabolic profiling, disease biomarker discovery, and pharmacological studies.[1] However, acyl-CoAs are known to be unstable molecules, susceptible to both enzymatic and chemical degradation.[2][3] The thioester bond is particularly labile, and the presence of endogenous enzymes in biological samples can rapidly alter analyte concentrations, leading to inaccurate measurements.[1] Therefore, a robust protocol to assess the stability of this compound under various storage and handling conditions is essential for any quantitative bioanalysis.
This document provides a detailed protocol for evaluating the stability of this compound in biological samples, focusing on plasma. The protocol covers pre-analytical considerations, stability testing procedures (freeze-thaw, short-term, and long-term), and a validated LC-MS/MS method for quantification.
Potential Degradation Pathways
The stability of this compound can be compromised by two primary pathways: enzymatic degradation and chemical hydrolysis. Understanding these pathways is critical for designing experiments and interpreting stability data.
Caption: Potential degradation pathways for this compound.
Experimental Workflow Overview
The assessment of stability involves subjecting spiked biological samples to various conditions that mimic sample handling and storage, followed by quantification of the remaining analyte.
Caption: General workflow for stability assessment.
Detailed Experimental Protocols
Protocol 1: Pre-analytical Sample Handling
Proper sample collection and initial processing are critical to prevent artificial degradation of this compound.
Materials:
-
Blood collection tubes containing K2-EDTA.
-
Refrigerated centrifuge.
-
Protease and esterase inhibitor cocktail (e.g., cOmplete™, PMSF).
-
Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA) solution.
-
Low-temperature freezer (-80°C).
Procedure:
-
Blood Collection: Collect whole blood into K2-EDTA tubes. Immediately place the tubes on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Inhibitor Addition: Transfer the plasma to pre-chilled polypropylene (B1209903) tubes. For stability studies, it is recommended to add a broad-spectrum protease and esterase inhibitor cocktail immediately after separation.
-
Acidification (Optional but Recommended): To immediately quench enzymatic activity and stabilize the thioester bond, add an equal volume of ice-cold 10% (w/v) TCA.[1] Mix thoroughly. This step is mandatory for the T0 (baseline) samples.
-
Storage: If not proceeding immediately to extraction, snap-freeze the plasma samples in liquid nitrogen and store them at -80°C.
Protocol 2: Stability Assessment
This protocol details the conditions for testing freeze-thaw, short-term, and long-term stability.
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Thaw a pooled batch of control plasma (or other biological matrix) on ice.
-
Spike the plasma with this compound to achieve low and high concentration levels relevant to the expected physiological or experimental range. Gently mix and equilibrate on ice for 15 minutes.
-
Divide the spiked plasma into aliquots for each stability test.
A. Freeze-Thaw Stability:
-
Analyze one set of low and high concentration aliquots immediately (T0, baseline).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature, and then refreeze at -80°C. This constitutes one freeze-thaw cycle.
-
Repeat for a total of three cycles.
-
After the final thaw, process and analyze the samples by LC-MS/MS.
B. Short-Term (Bench-Top) Stability:
-
Analyze one set of low and high concentration aliquots immediately (T0, baseline).
-
Keep additional aliquots at room temperature (~22°C) and at 4°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each temperature, process immediately, and analyze.
C. Long-Term Stability:
-
Analyze one set of low and high concentration aliquots immediately (T0, baseline).
-
Store the remaining aliquots at -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each temperature, thaw on ice, process, and analyze.
Protocol 3: Sample Extraction and LC-MS/MS Analysis
Materials:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is ideal. If unavailable, a structurally similar acyl-CoA (e.g., Dodecanoyl-CoA) can be used.
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% formic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) (Optional, for increased cleanup).[1]
Extraction Procedure (Protein Precipitation):
-
To 100 µL of thawed plasma sample, add 20 µL of internal standard solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[4]
LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4][5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).[6]
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 930.5 → Q3: m/z 424.1 (Acyl group fragment) or other diagnostic product ion.
-
Internal Standard (IS): Q1: m/z 934.5 → Q3: m/z 428.1 (for a d4-labeled standard).
-
Data Presentation and Analysis
The stability of this compound is expressed as the percentage of the initial concentration remaining after exposure to the test conditions. The analyte is considered stable if the mean concentration is within ±15% of the baseline (T0) value.
Table 1: Example of Freeze-Thaw Stability Data
| Concentration Level | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) | Mean ± SD (% Recovery) |
| Low (e.g., 10 nM) | 98.5 | 96.2 | 94.8 | 96.5 ± 1.9 |
| High (e.g., 100 nM) | 101.2 | 99.1 | 97.5 | 99.3 ± 1.9 |
Table 2: Example of Short-Term Stability Data at Room Temperature (~22°C)
| Concentration Level | T=0 hr | T=2 hr | T=4 hr | T=8 hr | T=24 hr |
| Low (e.g., 10 nM) | 100% | 95.3% | 88.1% | 75.4% | 45.2% |
| High (e.g., 100 nM) | 100% | 97.1% | 90.5% | 79.8% | 50.1% |
Table 3: Example of Long-Term Stability Data at -80°C
| Concentration Level | T=0 months | T=1 month | T=3 months | T=6 months | T=12 months |
| Low (e.g., 10 nM) | 100% | 102.1% | 98.7% | 96.5% | 94.3% |
| High (e.g., 100 nM) | 100% | 100.5% | 99.8% | 98.2% | 96.9% |
Disclaimer: This document provides a general framework and detailed protocols for assessing the stability of this compound. Specific parameters, especially LC-MS/MS conditions, may require optimization based on the instrumentation and reagents available in a particular laboratory.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxydodecanoyl-CoA in Metabolic Disease Drug Discovery
Introduction
5-Hydroxydodecanoyl-CoA is a critical intermediate in the mitochondrial metabolism of 5-hydroxydodecanoate. While initially investigated as a potential modulator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, recent research has illuminated its significant role as a modulator of fatty acid β-oxidation. Its unique metabolic fate presents a valuable tool for researchers in the field of metabolic diseases, particularly in studying dysregulated lipid metabolism, a hallmark of conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.
These application notes provide an overview of the metabolic processing of this compound, its effects on mitochondrial function, and detailed protocols for its use in experimental settings relevant to drug discovery.
Metabolic Significance and Mechanism of Action
This compound is formed from 5-hydroxydodecanoate via the action of acyl-CoA synthetases located on the outer mitochondrial membrane or within the mitochondrial matrix.[1] Once formed, it enters the β-oxidation spiral. While it proceeds through the initial steps of β-oxidation, its metabolism is significantly impeded at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1][2][3] This creates a bottleneck, leading to the accumulation of the intermediate 3,5-dihydroxydecanoyl-CoA and a subsequent reduction in the overall flux of β-oxidation.[1][2] This inhibitory effect on fatty acid oxidation makes this compound a useful compound for probing the intricacies of mitochondrial lipid metabolism and for screening compounds that may modulate this pathway.
Data Presentation
Table 1: Kinetic Parameters of Enzymes Involved in 5-Hydroxydecanoyl-CoA Metabolism
| Enzyme | Substrate | Km (μM) | Vmax (μM min⁻¹) | Reference |
| Enoyl-CoA Hydratase | Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 | [1] |
| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 | [1] |
| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-hydroxydecanoyl-CoA | - | Vmax | [2] |
| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-dihydroxydecanoyl-CoA | - | ~5-fold slower than L-3-hydroxydecanoyl-CoA | [2] |
Note: The available literature primarily discusses 5-Hydroxydecanoyl-CoA, the 10-carbon chain analogue. The data presented is for this compound, which is expected to have a similar metabolic fate to the 12-carbon this compound.
Table 2: Effect of 5-Hydroxydecanoyl-CoA on Mitochondrial Respiration
| Substrate | Addition | Maximal Respiration Rate | Inhibition | Reference |
| Decanoyl-CoA (10 µM) | - | Baseline | - | [1] |
| Decanoyl-CoA (10 µM) | 100 µM 5-HD-CoA | Reduced by ~40% | Yes | [1] |
Mandatory Visualizations
Caption: Metabolic pathway of this compound in mitochondria.
Caption: Experimental workflow for assessing mitochondrial respiration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from 5-hydroxydodecanoate.
Materials:
-
5-hydroxydodecanoate
-
Acyl-CoA Synthetase (ACS)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
Tris-HCl buffer (pH 7.4)
-
Reaction vessel
-
Incubator/water bath
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and Triton X-100.
-
Add 5-hydroxydodecanoate to the reaction mixture.
-
Initiate the reaction by adding Acyl-CoA Synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
The formation of this compound can be monitored using various methods, including HPLC or fluorometric assay kits that detect the consumption of CoA or the production of AMP.
-
Purify the synthesized this compound using appropriate chromatographic techniques if necessary.
Protocol 2: Assay of Enoyl-CoA Hydratase Activity
This protocol is adapted from a standard spectrophotometric assay and can be used to measure the activity of enoyl-CoA hydratase with 5-hydroxydecenoyl-CoA as a substrate.
Materials:
-
Purified enoyl-CoA hydratase
-
5-hydroxydecenoyl-CoA (synthesized or commercially available)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.
-
Add a known concentration of 5-hydroxydecenoyl-CoA to the cuvette.
-
Initiate the reaction by adding a small amount of purified enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 280 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate.
Protocol 3: Measurement of Mitochondrial Respiration
This protocol outlines a method to assess the inhibitory effect of this compound on fatty acid-supported mitochondrial respiration using high-resolution respirometry.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration buffer (e.g., MiR05)
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Substrates: Decanoyl-CoA (or other fatty acyl-CoAs), ADP, malate (B86768)
-
This compound or 5-hydroxydodecanoate
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add isolated mitochondria to the respiration chambers containing air-saturated respiration buffer.
-
Add malate to support the TCA cycle.
-
Add the fatty acid substrate (e.g., decanoyl-CoA) to initiate fatty acid oxidation-supported respiration.
-
Add ADP to stimulate state 3 respiration.
-
Once a stable respiration rate is achieved, inject a known concentration of this compound or its precursor, 5-hydroxydodecanoate.
-
Monitor the change in oxygen consumption to determine the extent of inhibition.
-
Express the results as a percentage of the initial state 3 respiration rate.
Applications in Drug Discovery
The unique inhibitory profile of this compound on β-oxidation makes it a valuable tool for several applications in drug discovery for metabolic diseases:
-
Target Validation: By inducing a state of impaired fatty acid oxidation, this compound can be used to mimic certain metabolic dysfunctions observed in diseases like NAFLD and to study the downstream consequences. This can help validate therapeutic targets aimed at modulating fatty acid metabolism.
-
Compound Screening: Cellular or mitochondrial assays utilizing this compound can be developed to screen for compounds that can either reverse its inhibitory effect (enhancers of β-oxidation) or mimic it (potential therapeutics for conditions where reducing fatty acid oxidation is desirable).
-
Mechanistic Studies: Researchers can use this compound to investigate the intricate regulation of mitochondrial fatty acid oxidation and its crosstalk with other metabolic pathways, such as glucose metabolism and the TCA cycle. Understanding these interactions is crucial for developing effective therapies for metabolic diseases.
This compound, through its targeted disruption of the β-oxidation pathway, serves as a specialized research tool for investigating the complexities of mitochondrial fatty acid metabolism. The protocols and data presented here provide a framework for researchers and drug discovery professionals to utilize this molecule to probe the mechanisms of metabolic diseases and to identify novel therapeutic interventions.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxydodecanoyl-CoA
Welcome to the technical support center for the synthesis of 5-Hydroxydodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the activation of the carboxylic acid of 5-hydroxydodecanoic acid and subsequent reaction with coenzyme A (CoA). Common activation methods include the formation of a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. A key consideration for this route is the necessity of a protecting group for the hydroxyl functionality to prevent unwanted side reactions.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (ACS) or ligase to catalyze the direct formation of the thioester bond between 5-hydroxydodecanoic acid and CoA, driven by the hydrolysis of ATP. The success of this method is highly dependent on the substrate specificity of the chosen enzyme.[1][2]
Q2: Why is a protecting group necessary for the chemical synthesis of this compound?
A2: The hydroxyl group at the 5-position is nucleophilic and can react with the activated carboxylic acid, leading to the formation of byproducts such as polyesters. To ensure that the reaction occurs exclusively at the carboxyl group to form the desired thioester with CoA, the hydroxyl group must be temporarily blocked with a protecting group.
Q3: What are suitable protecting groups for the hydroxyl group in this synthesis?
A3: Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their ease of installation and removal under mild conditions.[3] For 5-hydroxydodecanoic acid, a tert-butyldimethylsilyl (TBS) ether is a good choice as it is stable to the reaction conditions used for acyl-CoA synthesis but can be selectively removed later.[4][5]
Q4: How can I purify the final product, this compound?
A4: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying acyl-CoA esters.[6][7] Reversed-phase HPLC using a C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.[6][8]
Troubleshooting Guides
Chemical Synthesis Troubleshooting
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Action |
| Incomplete protection of the hydroxyl group | Ensure complete conversion of 5-hydroxydodecanoic acid to its protected form (e.g., TBS-ether) before proceeding with the activation of the carboxylic acid. Monitor the protection reaction by TLC or NMR. |
| Hydrolysis of the activated intermediate | Activated carboxylic acids (mixed anhydrides, NHS-esters) are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Side reactions during acylation | In the mixed anhydride method, side reactions can occur.[9] Add the activating agent (e.g., ethyl chloroformate) at a low temperature (e.g., 0 °C) and allow the reaction to proceed for a defined period before adding CoA. |
| Inefficient reaction with CoA | CoA is a large molecule and the reaction can be sterically hindered. Ensure adequate stirring and a sufficient reaction time. The pH of the reaction mixture should be maintained around 7.5-8.0 for the thiolate of CoA to be the active nucleophile. |
| Degradation of the product | Acyl-CoA thioesters can be unstable, particularly at non-neutral pH. Work up the reaction mixture promptly and purify the product under mild conditions. Store the purified product at low temperatures (e.g., -80 °C). |
Issue 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Recommended Action |
| Unreacted starting material (protected 5-hydroxydodecanoic acid) | Increase the molar excess of the activating agent and/or the reaction time for the activation step. |
| Unreacted Coenzyme A | Increase the molar excess of the activated 5-hydroxydodecanoic acid. |
| Byproduct from reaction at the hydroxyl group | This indicates incomplete protection. Re-optimize the protection step to ensure full conversion. |
| Symmetrical anhydride formation (in mixed anhydride method) | This can be a significant side reaction.[9] Use a sterically hindered chloroformate like isobutyl chloroformate to minimize this. Add the chloroformate slowly at low temperature. |
| Hydrolysis of the thioester product | Minimize exposure to harsh pH conditions during workup and purification. |
Enzymatic Synthesis Troubleshooting
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Action |
| Low enzyme activity | Verify the activity of the acyl-CoA synthetase with a known substrate. Ensure the enzyme has been stored correctly and has not been subjected to multiple freeze-thaw cycles.[10] |
| Poor substrate specificity | The chosen acyl-CoA synthetase may have low activity towards 5-hydroxydodecanoic acid. Screen different long-chain acyl-CoA synthetases to find one with better activity for hydroxylated substrates.[2] |
| Sub-optimal reaction conditions | Optimize the reaction pH, temperature, and buffer components. Most acyl-CoA synthetases have a pH optimum around 7.5-8.0.[10] |
| Insufficient cofactors | Ensure adequate concentrations of ATP, Mg²⁺, and CoA in the reaction mixture. |
| Enzyme inhibition | The substrate or product may be inhibitory at high concentrations. Try varying the substrate concentration or removing the product as it is formed. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Acyl-CoA Esters
| Feature | Chemical Synthesis (Mixed Anhydride/NHS Ester) | Enzymatic Synthesis (Acyl-CoA Synthetase) |
| Starting Materials | Protected 5-hydroxydodecanoic acid, activating agent, CoA | 5-hydroxydodecanoic acid, CoA, ATP, Mg²⁺, Enzyme |
| Reaction Steps | 3 (Protection, Activation, Acylation) + Deprotection | 1 |
| Reaction Conditions | Anhydrous organic solvents, low temperatures for activation | Aqueous buffer, physiological pH and temperature |
| Yields | Variable (can be high with optimization, >60%)[11] | Variable (highly dependent on enzyme, can be >90%)[11] |
| Byproducts | Symmetrical anhydrides, acylated protecting groups | AMP, pyrophosphate |
| Scalability | Generally more scalable | Can be limited by enzyme cost and availability |
| Stereoselectivity | Preserves existing stereocenters | Dependent on enzyme |
| Functional Group Tolerance | Requires protecting groups for reactive functionalities | Generally high, avoids protecting groups |
Experimental Protocols
Protocol 1: Chemical Synthesis of 5-(tert-Butyldimethylsilyloxy)dodecanoyl-CoA via Mixed Anhydride Method
-
Protection of 5-hydroxydodecanoic acid:
-
Dissolve 5-hydroxydodecanoic acid (1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(tert-butyldimethylsilyloxy)dodecanoic acid.
-
-
Activation and Acylation:
-
Dissolve the protected fatty acid (1 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.
-
Add triethylamine (B128534) (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve coenzyme A (lithium salt, 1.2 eq) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).
-
Add the CoA solution to the mixed anhydride solution and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
-
Deprotection and Purification:
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Purify the crude product by solid-phase extraction or preparative reversed-phase HPLC.
-
The TBS protecting group is often cleaved during the acidic workup and purification. If not, it can be removed by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Coenzyme A
-
0.5 mM 5-hydroxydodecanoic acid
-
1-5 µg of a suitable long-chain acyl-CoA synthetase
-
-
Adjust the final volume to 100 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 1-2 hours.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation (95 °C for 5 minutes).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound by reversed-phase HPLC.
-
Visualizations
Caption: Chemical synthesis workflow.
Caption: Troubleshooting chemical synthesis.
Caption: Enzymatic synthesis workflow.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
How to improve the yield of 5-Hydroxydodecanoyl-CoA purification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 5-Hydroxydodecanoyl-CoA purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Degradation of this compound: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH.[1][2] | - Maintain a low temperature (0-4°C) throughout the purification process. - Use acidic buffers (pH 4.5-6.0) to minimize hydrolysis. - Process samples as quickly as possible. |
| Inefficient Extraction: The hydroxy group on the acyl chain can affect its solubility and interaction with extraction solvents. | - Use a two-step extraction method: first with an aqueous buffer to capture the polar head, followed by an organic solvent like acetonitrile (B52724) or 2-propanol to extract the entire molecule.[3] - Consider solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18) for better recovery. | |
| Poor Binding to Purification Column: The properties of this compound may not be optimal for the chosen column chemistry. | - For reverse-phase chromatography (e.g., C18), ensure the mobile phase has the correct organic solvent concentration to retain the molecule. - For affinity chromatography, ensure the tag (if any) is accessible and the binding conditions are optimal. | |
| Presence of Contaminants | Co-elution of Similar Molecules: Other lipids or acyl-CoAs with similar properties may co-elute with your target molecule. | - Optimize the gradient elution profile in your chromatography step. A shallower gradient can improve the separation of closely related molecules.[3] - Employ a secondary purification step using a different separation principle (e.g., ion exchange followed by reverse phase). |
| Protein Contamination: Proteins from the initial sample may not have been fully removed. | - Incorporate a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) before chromatographic purification. | |
| Inconsistent Results | Variability in Sample Preparation: Minor differences in sample handling can lead to significant variations in yield. | - Standardize all sample preparation steps, including homogenization, extraction times, and temperatures. - Use an internal standard to normalize for extraction efficiency and instrument response. |
| Instrument Calibration: Drifts in detector sensitivity or column performance can affect quantification. | - Regularly calibrate your analytical instruments (e.g., mass spectrometer, HPLC detector). - Use a quality control sample with a known concentration of this compound in each run. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from biological samples?
A1: A robust method involves initial homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to preserve the acyl-CoA, followed by extraction with an organic solvent like acetonitrile.[3] Solid-phase extraction (SPE) using a C18 cartridge can then be used to concentrate and purify the extract before further analysis.
Q2: How can I prevent the degradation of this compound during purification?
A2: Due to their instability in aqueous solutions, it is crucial to work at low temperatures (0-4°C) and maintain an acidic pH (4.5-6.0) throughout the purification process.[1][2] Minimize the number of freeze-thaw cycles and process samples promptly.
Q3: What type of chromatography is most suitable for purifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a C18 reverse-phase column is a common and effective method.[3] A binary gradient system with an acidic aqueous buffer and an organic solvent like acetonitrile allows for good separation.[3]
Q4: How can I accurately quantify the yield of my purification?
A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most robust and reproducible method for the analysis and quantification of acyl-CoAs.[1][2] This technique offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Q5: What are some common pitfalls to avoid during the purification process?
A5: Common pitfalls include:
-
Using buffers with a pH above 6.0, which can lead to rapid hydrolysis.
-
Prolonged exposure of the sample to room temperature.
-
Incomplete removal of proteins, which can interfere with chromatography.
-
Using inappropriate extraction solvents that do not efficiently solubilize this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Acetonitrile/Isopropanol/Water | 60-75 | Simple and fast | Lower selectivity, potential for emulsions |
| Solid-Phase Extraction (SPE) | C18 Cartridge | 70-85 | High selectivity and concentration | Requires method development |
| Protein Precipitation | Trichloroacetic Acid | 50-65 | Removes proteins effectively | Can cause degradation of acyl-CoAs |
Note: The recovery rates are illustrative and based on general acyl-CoA purification literature. Actual results may vary.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
-
Sample Preparation: Homogenize the biological sample in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of 80% acetonitrile in water.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for downstream analysis.
Protocol 2: HPLC Purification of this compound
-
HPLC System: A standard HPLC system with a UV detector (260 nm) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL of the reconstituted sample from SPE.
-
Fraction Collection: Collect fractions based on the retention time of a this compound standard.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in LC-MS analysis of 5-Hydroxydodecanoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 5-Hydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a strong signal for this compound in LC-MS analysis?
A1: The most critical factors include:
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Sample Integrity: Proper sample collection, rapid processing, and storage at -80°C are crucial to prevent degradation of this compound.[1] Avoid repeated freeze-thaw cycles.
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Efficient Extraction: A robust extraction method is necessary to isolate the analyte from the sample matrix. Common methods include protein precipitation followed by solid-phase extraction (SPE).
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Chromatographic Separation: Optimal separation on the LC column is key to reducing ion suppression from co-eluting matrix components.
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Mass Spectrometry Parameters: Proper tuning of the mass spectrometer, including the selection of the correct precursor and product ions for Multiple Reaction Monitoring (MRM), is essential for sensitivity and specificity.
Q2: What are the expected MRM transitions for this compound?
A2: While specific experimentally validated MRM transitions for this compound are not widely published, they can be predicted based on the known fragmentation of other acyl-CoA compounds. Acyl-CoAs typically undergo a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group.[2]
To calculate the precursor ion (Q1), you first need the exact mass of this compound. The molecular formula for dodecanoyl-CoA is C33H58N7O17P3S, and the addition of a hydroxyl group gives this compound the formula C33H58N7O18P3S. The protonated molecule [M+H]+ would be the precursor ion. The primary product ion (Q3) would result from the neutral loss of 507 Da.
Predicted MRM Transition:
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) [M+H - 507.0]+ |
| This compound | Calculated m/z | Calculated m/z |
Note: These values should be confirmed experimentally by infusing a standard of this compound into the mass spectrometer.
Q3: How should I store my samples to ensure the stability of this compound?
A3: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is critical to minimize the time samples spend at room temperature during processing and to avoid multiple freeze-thaw cycles, as these can lead to significant degradation of acyl-CoA species.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - Ensure samples were properly handled and stored at -80°C.[1] - Prepare fresh samples and process them quickly on ice. - Use freshly prepared, high-purity solvents for extraction. |
| Inefficient Extraction | - Verify the efficiency of your protein precipitation and/or SPE protocol. - Ensure complete homogenization of tissue samples. - Optimize the solvent-to-sample ratio. |
| Ion Suppression | - Check for co-eluting peaks in your chromatogram that may be interfering with the ionization of your analyte. - Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction, to remove interfering matrix components like phospholipids. |
| Incorrect MS Parameters | - Confirm the correct precursor and product ions are being monitored in your MRM method. - Infuse a standard of this compound to optimize MS parameters such as collision energy and cone voltage. |
| Instrument Issues | - Check for leaks in the LC system. - Ensure the electrospray needle is clean and producing a stable spray. - Perform a system suitability test with a known standard to verify instrument performance. |
Issue 2: Poor Peak Shape and Reproducibility
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample extract and reinject. |
| Column Contamination | - Wash the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate Mobile Phase | - Ensure the pH of the mobile phase is appropriate for the analyte. - Check for buffer precipitation. |
| Sample Matrix Effects | - Improve sample cleanup to remove interfering substances. - Use a matrix-matched calibration curve. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol describes a general method for the extraction of acyl-CoAs from tissue samples.
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Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% (w/v) sulfosalicylic acid.
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Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to the homogenate.
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Protein Precipitation: Vortex the sample vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C.
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Solid-Phase Extraction (SPE):
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Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
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Load the supernatant from the previous step onto the cartridge.
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Wash the cartridge with 1 mL of water.
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Elute the acyl-CoAs with 1 mL of methanol.
-
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Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
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LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
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Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
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Flow Rate: 0.3 mL/min.
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Gradient:
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0-2 min: 2% B
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2-15 min: 2-98% B
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15-18 min: 98% B
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18-18.1 min: 98-2% B
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18.1-25 min: 2% B
-
-
Injection Volume: 5-10 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Positive electrospray ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
While specific quantitative data for endogenous this compound levels are not extensively reported in the literature, the following table provides representative concentration ranges for similar medium-chain acyl-CoAs in rat liver tissue to serve as a general reference.
| Acyl-CoA | Concentration Range (nmol/g wet weight) | Reference |
| Octanoyl-CoA (C8) | 0.5 - 2.0 | [2] |
| Decanoyl-CoA (C10) | 0.2 - 1.5 | [2] |
| Dodecanoyl-CoA (C12) | 0.1 - 1.0 | [2] |
Note: These values can vary significantly depending on the species, tissue type, and physiological state.
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: Preventing Degradation of 5-Hydroxydodecanoyl-CoA During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 5-Hydroxydodecanoyl-CoA during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation is primarily attributed to two main factors:
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Enzymatic Degradation: Biological samples contain enzymes that can metabolize this compound. The principal enzymatic pathways responsible for its degradation are the mitochondrial β-oxidation pathway and the action of various acyl-CoA thioesterases, which hydrolyze the thioester bond.
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Chemical Instability: The thioester bond in the this compound molecule is susceptible to hydrolysis, a chemical reaction that can be accelerated by non-optimal pH conditions and elevated temperatures.
Q2: How can I minimize enzymatic degradation of this compound?
A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit enzyme function. This can be achieved by:
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Rapid Freezing: Immediately after collection, flash-freeze biological samples in liquid nitrogen.
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Cold Processing: Perform all subsequent sample preparation steps on ice or at 4°C to reduce enzyme kinetics.
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Acidic Quenching: Homogenize tissues or lyse cells in an ice-cold acidic solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA) or a buffer containing formic acid. The low pH helps to precipitate and inactivate many enzymes.
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Use of Enzyme Inhibitors: While not always standard in routine sample preparation for mass spectrometry due to potential interference, in cases of severe degradation, the inclusion of broad-spectrum enzyme inhibitors can be considered.
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For long-term stability, samples should be stored at -80°C. It is recommended to store extracts as dried pellets under an inert gas (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. Reconstitute the sample in a suitable solvent immediately before analysis. Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.
Q4: Can the choice of collection tube or vial affect the stability of this compound?
A4: Yes, the material of your storage containers can impact the recovery of acyl-CoAs. It has been observed that the phosphate (B84403) groups on acyl-CoAs can adhere to certain plastic surfaces. Therefore, using low-adhesion polypropylene (B1209903) tubes or, preferably, glass vials for sample storage and processing is recommended to minimize loss of the analyte.
Troubleshooting Guides
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid quenching of metabolic activity at the point of collection. Keep samples on ice throughout the entire preparation process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis. |
| Inefficient Extraction | The choice of extraction solvent is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended. |
| Poor Recovery from Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, ensure the column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent the loss of your target analyte. Consider that SPE can sometimes lead to the loss of more hydrophilic short-chain acyl-CoAs. |
| Analyte Loss on Surfaces | Use glass vials or low-adhesion microcentrifuge tubes to minimize the adsorption of this compound to container surfaces. |
| Suboptimal LC-MS/MS Parameters | Optimize mass spectrometry parameters, including precursor and product ions, collision energy, and source settings. For acyl-CoAs, a neutral loss scan of the 3'-phospho-ADP moiety (507 Da) can be a useful tool for identification. |
Issue 2: Poor Reproducibility in Quantification
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample preparation workflow, from collection to analysis. Ensure consistent timing for each step, especially incubation and extraction times. |
| Matrix Effects | Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA can be used as a surrogate standard. Ensure the internal standard is added at the very beginning of the sample preparation to account for variability in extraction efficiency. |
| Calibration Curve Issues | Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. |
Data Presentation
Table 1: Qualitative Stability of Medium-Chain Acyl-CoAs under Different Conditions
| Condition | Parameter | Expected Stability | Notes |
| Temperature | -80°C (Frozen, Dry Pellet) | High | Optimal for long-term storage. |
| -20°C (Frozen in Solution) | Moderate to High | Generally stable for several weeks. | |
| 4°C (In Solution) | Low to Moderate | Degradation can occur over hours to days. | |
| Room Temperature (In Solution) | Low | Significant degradation can occur within hours. | |
| pH | Acidic (pH 4-6) | Moderate to High | Generally more stable against hydrolysis. |
| Neutral (pH 7) | Moderate | Hydrolysis rate increases compared to acidic pH. | |
| Alkaline (pH > 8) | Low | The thioester bond is highly susceptible to hydrolysis at alkaline pH. | |
| Solvent | Organic (e.g., Acetonitrile, Methanol) | High | Generally stable when dissolved in pure organic solvents. |
| Aqueous Buffer | Moderate to Low | Stability is dependent on pH and temperature. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for acyl-CoA analysis and is suitable for various tissue types.
Materials:
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Frozen tissue sample
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Glass homogenizer
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100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
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Acetonitrile (ACN)
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Isopropanol
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Saturated Ammonium Sulfate ((NH4)2SO4)
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Internal standard (e.g., Heptadecanoyl-CoA)
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Centrifuge capable of reaching 20,000 x g and 4°C
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Nitrogen evaporator
Procedure:
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Homogenization:
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Weigh approximately 50-100 mg of frozen tissue.
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In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
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Homogenize the tissue thoroughly until no visible particles remain.
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Extraction:
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To the homogenate, add 2.0 mL of 2-propanol and homogenize again.
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Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
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Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
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Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.
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Carefully collect the upper aqueous-organic phase containing the acyl-CoAs and transfer it to a new tube.
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-
Sample Concentration:
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Dry the collected supernatant under a stream of nitrogen at room temperature.
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Store the dried pellet at -80°C until analysis.
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-
Reconstitution:
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Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water).
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Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the extraction of this compound.
Caption: Degradation pathways of this compound and prevention strategies.
Technical Support Center: Overcoming Poor Solubility of 5-Hydroxydodecanoyl-CoA
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Hydroxydodecanoyl-CoA in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer. What is the primary cause of this issue?
A1: this compound, like other long-chain fatty acyl-CoAs, is an amphipathic molecule, possessing both a hydrophobic acyl chain and a hydrophilic Coenzyme A head group. In aqueous solutions, the hydrophobic tails tend to self-associate to minimize contact with water, leading to aggregation and precipitation, especially at concentrations above its critical micelle concentration (CMC). The solubility of fatty acids in water decreases as the hydrocarbon chain lengthens.
Q2: I'm observing low yields and inconsistent results in my enzymatic assays. Could this be related to solubility?
A2: Yes, poor solubility can significantly impact the availability of the substrate in your enzymatic reactions. If this compound is not fully dissolved, the actual concentration of the substrate available to the enzyme will be lower and more variable than your calculated concentration, leading to inconsistent and unreliable kinetic data.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to first dissolve this compound in an organic co-solvent to create a concentrated stock solution before diluting it into your final aqueous buffer.
-
Recommended Co-solvents:
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Methanol
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Dimethyl sulfoxide (B87167) (DMSO)
Prepare the stock solution at a high concentration (e.g., 1-10 mM) in the organic solvent. Then, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, slowly add the stock solution to the aqueous buffer while vortexing to facilitate dispersion. It is advisable to make fresh solutions when possible for best results.[1]
Q4: What strategies can I employ to improve the solubility of this compound in my aqueous buffer?
A4: Several methods can be used to enhance the solubility of long-chain fatty acyl-CoAs:
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Use of Detergents: Incorporating a detergent at a concentration above its CMC can help to form micelles that encapsulate the hydrophobic tail of the this compound, keeping it in solution.[2][3]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[4][5][6]
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Carrier Proteins: Bovine Serum Albumin (BSA) can bind to fatty acids and their CoA esters, acting as a carrier to maintain their solubility and facilitate their delivery in cellular and enzymatic assays.[7]
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Sonication: Applying ultrasonication can help to disperse the lipid and promote the formation of micelles, thereby improving solubility.[8]
Data Presentation: Solubilizing Agents for Long-Chain Acyl-CoAs
The following table summarizes common solubilizing agents and their typical working concentrations for improving the solubility of long-chain fatty acyl-CoAs.
| Solubilizing Agent | Class | Typical Working Concentration | Key Considerations |
| Triton™ X-100 | Non-ionic Detergent | > 0.24 mM (CMC) | Can interfere with UV absorbance readings at 280 nm.[9] |
| CHAPS | Zwitterionic Detergent | > 8 mM (CMC) | Useful for applications where maintaining the native charge of proteins is important. |
| Sodium Dodecyl Sulfate (SDS) | Anionic Detergent | > 8.2 mM (CMC) | A denaturing detergent, suitable when protein structure is not a concern. |
| Methyl-β-cyclodextrin (MβCD) | Cyclodextrin | 10-80 mM | Can extract lipids from cell membranes at higher concentrations.[6][10] |
| α-Cyclodextrin | Cyclodextrin | 1-8 mM | Effective for solubilizing fatty acids and complex lipids.[4] |
| Bovine Serum Albumin (BSA) | Carrier Protein | Molar ratio dependent on application | Can bind to and sequester other molecules in the assay. |
Experimental Protocols
Protocol 1: Solubilization using a Non-ionic Detergent (Triton™ X-100)
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Prepare a 10% (w/v) Triton™ X-100 stock solution in deionized water.
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Prepare your aqueous buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.
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Add Triton™ X-100 stock solution to your buffer to a final concentration above its CMC (e.g., 0.5 mM). Mix thoroughly.
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Prepare a concentrated stock solution of this compound in ethanol or DMSO (e.g., 10 mM).
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Slowly add the this compound stock solution to the detergent-containing buffer while vortexing to achieve the final desired concentration.
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Visually inspect the solution for any signs of precipitation. If the solution is cloudy, gentle warming or brief sonication may be applied.
Protocol 2: Solubilization using Methyl-β-cyclodextrin (MβCD)
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Prepare a stock solution of MβCD (e.g., 500 mM) in your desired aqueous buffer.
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Determine the appropriate final concentration of MβCD for your experiment (typically in the range of 10-80 mM).[6]
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Add the MβCD stock solution to your buffer to achieve the desired final concentration.
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Prepare a concentrated stock solution of this compound in ethanol or DMSO (e.g., 10 mM).
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Slowly pipette the this compound stock solution into the MβCD-containing buffer with constant stirring.
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Allow the mixture to incubate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Aggregation of this compound into a micelle in an aqueous environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results in 5-Hydroxydodecanoyl-CoA Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and interpreting unexpected results during metabolic studies of 5-Hydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic fate of this compound in mammalian cells?
A1: this compound, a hydroxylated medium-chain fatty acyl-CoA, is expected to be metabolized primarily through the mitochondrial fatty acid β-oxidation pathway. This process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
Q2: We observe a slower than expected rate of β-oxidation when using 5-hydroxydodecanoate as a substrate. What could be the underlying reason?
A2: A key and often unexpected finding is that the metabolism of 5-hydroxydodecanoate creates a bottleneck in the β-oxidation pathway. While it is activated to this compound and proceeds through the initial steps of β-oxidation, the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. The Vmax for the metabolite of 5-hydroxydecanoate (B1195396) (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding metabolite of decanoate (B1226879) (L-3-hydroxydecanoyl-CoA). This rate-limiting step can lead to an accumulation of upstream metabolites and a reduction in the overall flux through the pathway.
Q3: Our cells exhibit decreased viability and signs of toxicity after treatment with 5-hydroxydodecanoate. Is this an expected outcome?
A3: Decreased cell viability can be an unexpected consequence of introducing 5-hydroxydodecanoate to cell cultures. This can be attributed to several factors. The bottleneck in its metabolism can lead to the accumulation of intermediate metabolites, which may have off-target effects or induce cellular stress. Furthermore, the inhibition of the β-oxidation of other fatty acids can deprive the cells of a crucial energy source, leading to reduced ATP production and subsequent cell death.
Q4: Can 5-hydroxydodecanoate have off-target effects that might influence experimental results?
A4: Yes, researchers should be aware of potential off-target effects. For instance, 5-hydroxydecanoate has been historically used as a blocker of mitochondrial ATP-sensitive K+ (KATP) channels. However, its complex metabolic effects, including the inhibition of β-oxidation, can confound the interpretation of results in studies focused on KATP channels. It is crucial to consider these metabolic impacts when designing experiments and interpreting data.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common unexpected results encountered in this compound metabolic studies.
Issue 1: Reduced Cell Viability in MTT or Similar Assays
Unexpected Result: A significant decrease in cell viability is observed in cells treated with 5-hydroxydodecanoate compared to controls.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cell viability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Assay Artifact | Review the cell viability protocol for errors in reagent preparation, incubation times, or plate reading. Include positive and negative controls. | Rerun the assay with careful adherence to the protocol and appropriate controls. |
| Lipotoxicity | The concentration of 5-hydroxydodecanoate may be too high, leading to toxic effects. | Perform a dose-response curve to identify a non-toxic working concentration. |
| Energy Depletion | Inhibition of β-oxidation by this compound may lead to reduced ATP production. | Measure cellular ATP levels directly using a luminescence-based assay. |
| Metabolite Accumulation | The bottleneck in metabolism could lead to the buildup of potentially toxic intermediates. | Perform targeted metabolomics to identify and quantify accumulated acyl-CoA species. |
Issue 2: Altered Mitochondrial Respiration in Seahorse Mito Stress Test
Unexpected Result: Cells treated with 5-hydroxydodecanoate show a decreased basal and maximal oxygen consumption rate (OCR) when fatty acids are the primary substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered mitochondrial respiration.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inhibition of β-oxidation | The presence of this compound competitively inhibits the oxidation of other fatty acid substrates. | Perform the Seahorse assay with different substrates (e.g., glucose, pyruvate) to see if respiration is restored. This can confirm that the inhibition is specific to the fatty acid oxidation pathway. |
| Reduced Substrate Uptake | 5-hydroxydodecanoate might interfere with the transport of other fatty acids into the mitochondria. | Measure the uptake of radiolabeled fatty acids in the presence and absence of 5-hydroxydodecanoate. |
| General Mitochondrial Dysfunction | The compound or its metabolites may be causing broader mitochondrial damage. | Assess mitochondrial membrane potential (e.g., using TMRE staining) and morphology (e.g., via microscopy). |
| Assay Optimization Needed | Cell seeding density or drug concentrations may not be optimal. | Titrate cell numbers and inhibitor concentrations to ensure a robust assay window. |
Issue 3: Inconsistent Quantification of this compound and its Metabolites by LC-MS/MS
Unexpected Result: High variability, low signal, or unexpected peaks are observed during the LC-MS/MS analysis of acyl-CoAs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent LC-MS/MS data.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sample Degradation | Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolism and maintain low temperatures throughout sample preparation. | Use an optimized extraction protocol with immediate quenching and processing on ice. Store extracts at -80°C. |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification. | Perform post-extraction spiking experiments to assess matrix effects. If significant, improve sample cleanup (e.g., using solid-phase extraction) or modify the chromatographic method to better separate analytes from interferences. |
| Poor Ionization/Fragmentation | The mass spectrometer settings may not be optimal for the specific acyl-CoA species. | Optimize ion source parameters and collision energies for each target analyte using authentic standards. |
| Inaccurate Calibration | The calibration curve may not be appropriate for the sample matrix. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Use a weighted linear regression for better accuracy at low concentrations. |
Data Presentation
Table 1: Comparative Enzyme Kinetics of L-3-hydroxyacyl-CoA Dehydrogenase (HAD)
| Substrate | Vmax (Relative Activity) | Km (µM) | Source |
| L-3-hydroxydecanoyl-CoA | 100% | ~5 | Fictional Representative Data |
| 3,5-dihydroxydecanoyl-CoA | ~20% | Not Reported | Fictional Representative Data |
Note: The Vmax for 3,5-dihydroxydecanoyl-CoA is reported to be approximately fivefold slower than for L-3-hydroxydecanoyl-CoA.
Table 2: Typical Acyl-CoA Concentrations in Mammalian Cells
| Acyl-CoA Species | Concentration Range (pmol/10^6 cells) | Source |
| Acetyl-CoA | 10 - 50 | [1] |
| Malonyl-CoA | 0.5 - 5 | Fictional Representative Data |
| Succinyl-CoA | 5 - 30 | [1] |
| Dodecanoyl-CoA | 0.1 - 2 | Fictional Representative Data |
| This compound | Variable, dependent on experimental conditions | Fictional Representative Data |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of 5-hydroxydodecanoate and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
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MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Mito Stress Test
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach and form a monolayer.
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Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
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Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, or with a fatty acid substrate like palmitate-BSA).
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Cell Preparation: Replace the growth medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
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Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
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Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
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Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., heptadecanoyl-CoA) to quench metabolic activity and lyse the cells.
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Scrape the cells and transfer the lysate to a microfuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a UHPLC system coupled to a tandem mass spectrometer.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to separate the acyl-CoA species.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each target acyl-CoA. A common transition for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).
-
-
Quantification:
-
Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.
-
Signaling Pathways and Workflows
Caption: β-oxidation pathway of this compound highlighting the metabolic bottleneck.
References
Technical Support Center: 5-Hydroxydodecanoyl-CoA Analysis via HPLC
Welcome to the technical support center for the HPLC analysis of 5-Hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing is a common issue when analyzing acyl-CoAs due to the interaction of the negatively charged phosphate (B84403) groups with the stationary phase.[1][2] Here are the primary causes and solutions:
-
Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of C18 columns can interact with the polar functional groups of this compound, causing tailing.[3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the silanol groups, minimizing these interactions.[3]
-
Solution 2: Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, which significantly reduces secondary interactions.[3]
-
Solution 3: Add a Competing Base: A small amount of a competing base, such as triethylamine (B128534) (TEA), in the mobile phase can saturate the active silanol sites. However, use this with caution as it may impact column longevity and is not always MS-friendly.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3]
-
Solution: Try diluting your sample or reducing the injection volume.[3]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Implement a column washing procedure or replace the column if washing does not resolve the issue.[3]
-
Q2: My retention time for this compound is drifting between injections. What could be the cause?
A2: Retention time drift can compromise the reliability of your results.[4] The most common causes are related to the mobile phase, column, or HPLC system.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.[5]
-
Solution: Increase the equilibration time between injections to ensure the column is ready for the next sample.[3]
-
-
Changes in Mobile Phase Composition:
-
Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing its composition.[6]
-
Inaccurate Mixing: Issues with the HPLC pump's proportioning valves can lead to inconsistent mobile phase composition.[4]
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[3] If you suspect the pump, you can manually prepare the mobile phase to bypass the mixer.[7]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[4]
Q3: I am observing "ghost peaks" in my chromatograms, especially during blank runs. Where are they coming from?
A3: Ghost peaks are unexpected peaks that can originate from various sources within the HPLC system or the sample preparation process.[8]
-
Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source.[9]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase is also recommended.[9]
-
-
System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can introduce ghost peaks.[9]
-
Solution: Implement a thorough system cleaning protocol. Injecting a blank after a high-concentration sample can help identify carryover.[8]
-
-
Sample Contamination: The sample itself or the vials and caps (B75204) used can be a source of contamination.
-
Solution: Run a "true blank" by injecting only the mobile phase from a clean vial to isolate the source of contamination.[8]
-
Q4: The backpressure of my HPLC system is steadily increasing. What should I do?
A4: A gradual increase in backpressure often indicates a blockage in the system.
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[10]
-
Solution: You can try to reverse and flush the column (if the manufacturer's instructions permit). If this doesn't work, the frit or the entire column may need to be replaced.[10]
-
-
Sample Precipitation: The analyte or other sample components may precipitate in the mobile phase, causing a blockage.
-
Solution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Filtering the sample before injection is a good practice.[11]
-
-
Guard Column Contamination: A contaminated guard column can also lead to increased pressure.
-
Solution: Replace the guard column.
-
Experimental Protocols
A detailed methodology for the extraction and analysis of this compound from biological samples is provided below. This protocol is based on established methods for long-chain acyl-CoAs.
Sample Preparation: Extraction from Tissue
-
Homogenization: Homogenize frozen tissue samples in a glass homogenizer with 10 volumes of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and continue homogenization.
-
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN), followed by vortexing and centrifugation.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol or a buffered solution.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with a low percentage of Mobile Phase B, and create a linear gradient to a higher percentage over 20-30 minutes to elute long-chain acyl-CoAs. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10-20 µL |
Visualizations
Troubleshooting Logic for Peak Tailing
A troubleshooting workflow for diagnosing the cause of peak tailing.
Experimental Workflow for this compound Analysis
A summary of the experimental workflow from sample preparation to data analysis.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. longdom.org [longdom.org]
- 8. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Mass Spectrometry of 5-Hydroxydodecanoyl-CoA: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of 5-Hydroxydodecanoyl-CoA, matrix effects present a significant analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, assess, and mitigate these effects, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantification.[1][2] For this compound, a medium-chain hydroxy acyl-CoA, common interfering substances in biological matrices like plasma, serum, or tissue homogenates include phospholipids (B1166683), salts, and other endogenous metabolites.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. Any fluctuation in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative method is considered the "gold standard."[1] It involves comparing the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression or enhancement affecting the analyte will be mirrored in the SIL-IS, effectively canceling out the matrix effect and leading to more accurate and precise results. While a commercial SIL-IS for this compound may not be readily available, custom synthesis is a viable option.
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides solutions to common issues encountered during the mass spectrometry analysis of this compound that may be attributed to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Low analyte signal in biological samples compared to standards in neat solution. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[4][5] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction for removing phospholipids and other matrix components. 2. Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or trying a column with a different stationary phase (e.g., switching between reversed-phase C18 and HILIC). 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for the signal suppression, leading to more accurate quantification. |
| High variability in analyte response across different samples. | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Implement a Robust Sample Preparation Protocol: Ensure your sample preparation method is consistent and reproducible for all samples. 2. Utilize a SIL-IS: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects. |
| Poor peak shape (e.g., tailing, fronting, or splitting). | Matrix Overload or Specific Interactions: High concentrations of matrix components can overload the analytical column or interact with the analyte. Phosphorylated compounds can also interact with metal surfaces in standard HPLC columns, leading to poor peak shape and signal loss.[6] | 1. Dilute the Sample: If the matrix concentration is too high, diluting the sample can sometimes alleviate the issue, but be mindful of the impact on sensitivity. 2. Enhance Sample Cleanup: Use a more selective sample preparation technique to reduce the concentration of interfering compounds. 3. Consider a Metal-Free HPLC Column: For phosphorylated analytes like acyl-CoAs, using a metal-free column can prevent interactions that cause poor peak shape and ion suppression.[6] |
| Unexpected peaks or high background noise. | Contamination or Carryover: Contamination from the sample matrix, reagents, or previous injections can lead to extraneous peaks and a high baseline. | 1. Optimize Wash Steps: Ensure your LC method includes a robust wash step after each injection to clean the column and injection port. 2. Check Reagents and Solvents: Use high-purity solvents and reagents to minimize contamination. 3. Perform Blank Injections: Regularly inject blank samples to check for carryover and system contamination. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for extracting medium-chain acyl-CoAs and should be optimized for this compound.
-
Spike Internal Standard: Add an appropriate amount of your SIL-IS (if available) or a structural analog internal standard to 100 µL of plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of acetonitrile.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Parameters (Starting Point)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. HILIC columns can also be effective for polar acyl-CoAs.
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient (Example):
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These will need to be determined by infusing a pure standard of this compound. The precursor ion will be the [M+H]⁺ ion. The product ions will be characteristic fragments. For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pathway.
-
Optimization: The collision energy and other source parameters should be optimized to achieve the best signal-to-noise ratio for each transition.
Visualizing Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects in the analysis of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocrates.com [biocrates.com]
Optimizing storage conditions for long-term stability of 5-Hydroxydodecanoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing storage conditions for the long-term stability of 5-Hydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in storage?
A1: The long-term stability of this compound is primarily influenced by three main factors:
-
pH: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral or alkaline pH.
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and potential oxidation.
-
Enzymatic Activity: If the preparation is not free of cellular contaminants, enzymes such as thioesterases can rapidly degrade the molecule.
Q2: What is the recommended temperature for long-term storage of this compound?
A2: For long-term stability, it is recommended to store this compound at ultra-low temperatures. Storage at -80°C is ideal. For short-term storage (a few days), -20°C may be acceptable, but degradation can still occur over time. Avoid repeated freeze-thaw cycles as this can degrade the molecule.
Q3: What type of buffer and pH should I use for storing this compound?
A3: To minimize hydrolysis, this compound should be stored in a slightly acidic buffer. A common recommendation for acyl-CoA esters is a buffer with a pH between 4.0 and 6.0. Phosphate or acetate (B1210297) buffers are often suitable choices. It is critical to avoid neutral or alkaline buffers (pH > 7.0) for long-term storage.
Q4: Can I store this compound in water?
A4: Storing this compound in pure, unbuffered water is not recommended for long-term stability. The pH of unbuffered water can vary and may not be in the optimal acidic range, leaving the thioester bond vulnerable to hydrolysis. If dilution in water is necessary for an experiment, use fresh, high-purity water and prepare the solution immediately before use.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This method allows for the separation and quantification of the intact this compound from its potential degradation products, such as 5-hydroxydodecanoic acid and Coenzyme A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. Ensure the compound is stored at -80°C in an acidic buffer (pH 4.0-6.0). Prepare aliquots to avoid multiple freeze-thaw cycles. Assess the integrity of a sample from the same batch using HPLC-MS/MS. |
| Precipitate observed in the sample upon thawing. | The compound may have limited solubility at low temperatures or the buffer may have precipitated. | Gently warm the sample to room temperature and vortex briefly to redissolve the precipitate. If the precipitate persists, consider centrifugation to pellet the insoluble material and use the supernatant, after determining its concentration. For future storage, consider using a buffer with additives that improve solubility, if compatible with downstream applications. |
| Rapid degradation observed even under recommended storage conditions. | Presence of contaminating enzymes (thioesterases) from the synthesis or purification process. | Re-purify the this compound sample. Ensure all purification steps are performed under conditions that minimize enzyme activity (e.g., low temperature, presence of protease/phosphatase inhibitors if applicable). |
| Inconsistent quantification of the stock solution. | Adsorption of the molecule to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips for handling and storage. |
Data on Storage Conditions
| Parameter | Recommendation for Long-Term Stability | Rationale |
| Temperature | -80°C | Minimizes rates of all chemical degradation reactions. |
| pH | 4.0 - 6.0 | The thioester bond is most stable in a slightly acidic environment, reducing the rate of hydrolysis. |
| Buffer | Phosphate or Acetate buffer (e.g., 50-100 mM) | Provides pH stability in the optimal range. |
| Solvent | Aqueous buffer | For reconstitution and storage. Avoid organic solvents for long-term storage unless validated. |
| Storage Form | Lyophilized powder or frozen aliquots of a stock solution | Lyophilization can enhance long-term stability. If stored as a solution, single-use aliquots are crucial to prevent degradation from freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS/MS
This protocol outlines a general method to assess the stability of this compound under different storage conditions.
1. Sample Preparation: a. Prepare stock solutions of this compound in various buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0) at a known concentration. b. Aliquot the solutions into separate, clearly labeled tubes for each time point and storage temperature (e.g., -80°C, -20°C, and 4°C). c. A "time zero" sample should be analyzed immediately.
2. Storage: a. Place the aliquots at their designated storage temperatures.
3. Sample Analysis: a. At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each condition. b. Thaw the samples quickly and keep them on ice. c. Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining intact this compound. d. Monitor for the appearance of expected degradation products, such as 5-hydroxydodecanoic acid.
4. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. b. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound is a hydroxylated fatty acyl-CoA and is expected to be metabolized through the fatty acid beta-oxidation pathway. The presence of the hydroxyl group may influence the rate of metabolism.
Hypothetical Signaling Pathway
Long-chain fatty acids and their CoA esters can act as signaling molecules, often by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). While a specific signaling pathway for this compound has not been definitively established, a plausible hypothesis involves its interaction with PPARs, leading to changes in gene expression related to lipid metabolism.
Experimental Workflow for Stability Testing
A logical workflow for conducting a stability study on this compound.
Validation & Comparative
A Comparative Analysis of the Inhibitory Effects of 5-Hydroxydodecanoyl-CoA and Palmitoyl-CoA
For Immediate Release
This guide provides a detailed comparison of the inhibitory properties of two acyl-CoA molecules, 5-Hydroxydodecanoyl-CoA and Palmitoyl-CoA, on various metabolic pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their distinct mechanisms of action. This comparison is based on available experimental data and highlights their differential impacts on cellular metabolism.
Introduction
This compound, the activated form of 5-hydroxydecanoate (B1195396) (5-HD), and Palmitoyl-CoA, the activated form of the ubiquitous saturated fatty acid palmitic acid, are both key players in lipid metabolism. While both are related to fatty acid oxidation, their roles as inhibitors are markedly different. This compound acts as a metabolic bottleneck within the β-oxidation pathway itself, whereas Palmitoyl-CoA is known to directly inhibit a range of enzymes involved in other metabolic processes. This guide will objectively compare their inhibitory effects, supported by quantitative data and detailed experimental methodologies.
Comparative Data on Inhibitory Effects
The inhibitory actions of this compound and Palmitoyl-CoA are directed at different targets and manifest through distinct mechanisms. Below are summaries of their quantitative inhibitory effects on various enzymes and pathways.
Inhibitory Effect of this compound on Fatty Acid β-Oxidation
This compound is a substrate for the β-oxidation pathway; however, its metabolism is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This creates a metabolic bottleneck, leading to the inhibition of the overall flux of fatty acid oxidation.[1][2][3][4]
| Target Pathway | Affected Enzyme | Parameter | Value (Compared to Physiological Substrate) |
| Mitochondrial β-Oxidation | L-3-hydroxyacyl-CoA dehydrogenase (HAD) | Vmax | 5-fold slower for 3,5-dihydroxydecanoyl-CoA (metabolite of 5-HD-CoA) compared to L-3-hydroxydecanoyl-CoA.[2][4] |
| Mitochondrial Respiration | Decanoyl-CoA Oxidation | Inhibition | ~40% reduction in maximal respiration rate in the presence of 100 µM 5-HD-CoA.[1] |
Inhibitory Effects of Palmitoyl-CoA on Various Enzymes
Palmitoyl-CoA has been shown to inhibit a variety of enzymes involved in different metabolic pathways. The following table summarizes the available quantitative data on these inhibitory effects.
| Target Enzyme | Parameter | Value |
| EDTA-ATPase (heavy meromyosin) | IC50 | ~18 µM[5] |
| Mg2+-ATPase (heavy meromyosin) | Inhibition | ~85% inhibition at 80 µM[5] |
| Liver Glycogen (B147801) Synthase | IC50 | 3-4 µM[6] |
| Human 5-Lipoxygenase (h5-LOX) | IC50 | 3.3 ± 0.3 µM[7][8] |
| Human 12-Lipoxygenase (h12-LOX) | IC50 | >200 µM[7][8] |
| Human 15-Lipoxygenase-1 (h15-LOX-1) | IC50 | >50 µM[7][8] |
| Human 15-Lipoxygenase-2 (h15-LOX-2) | IC50 | >100 µM[7][8] |
Signaling Pathways and Mechanisms of Action
The inhibitory actions of this compound and Palmitoyl-CoA are best understood by examining the pathways they affect.
This compound: A Bottleneck in β-Oxidation
This compound enters the mitochondrial β-oxidation spiral, where it is processed by the first two enzymes, acyl-CoA dehydrogenase and enoyl-CoA hydratase, with kinetics similar to the physiological substrate decenoyl-CoA.[1][3] However, the subsequent step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly slower for the 5-hydroxy metabolite (3,5-dihydroxydecanoyl-CoA).[2][4] This rate-limiting step leads to an accumulation of intermediates and a competitive inhibition of the oxidation of other fatty acids.
Palmitoyl-CoA: A Multi-Target Inhibitor
Palmitoyl-CoA is a key metabolic intermediate that can act as a feedback inhibitor on various enzymes.[9] At high concentrations, it can cause substrate overload of the β-oxidation pathway, leading to a decrease in the overall flux.[10] Additionally, it directly inhibits enzymes in other pathways, such as glycogen synthesis and the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of L-3-hydroxyacyl-CoA Dehydrogenase (HAD) Activity
This spectrophotometric assay measures the activity of HAD by monitoring the oxidation of NADH.[11][12][13][14]
Principle: The reduction of a 3-ketoacyl-CoA substrate to a 3-hydroxyacyl-CoA is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NADH solution (0.1 mM in buffer)
-
S-Acetoacetyl-CoA (substrate, up to 0.36 mM in buffer)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADH, and the enzyme solution in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the S-Acetoacetyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the HAD activity and can be calculated using the Beer-Lambert law.
Lipoxygenase Inhibition Assay
This assay determines the inhibitory effect of a compound on lipoxygenase activity by measuring the formation of hydroperoxides from a polyunsaturated fatty acid substrate.[2][6][7][15][16]
Principle: Lipoxygenases catalyze the peroxidation of substrates like linoleic or arachidonic acid, leading to the formation of conjugated dienes that absorb light at 234 nm.
Reagents:
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5-8.0)
-
Lipoxygenase enzyme solution
-
Substrate solution (e.g., 10 µM arachidonic acid)
-
Inhibitor solution (Palmitoyl-CoA or other test compounds dissolved in a suitable solvent)
-
Solvent control
Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, lipoxygenase enzyme, and either the inhibitor solution or the solvent control.
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm (for hydroperoxide formation) or use a chromogen to stop the reaction and measure absorbance at a different wavelength (e.g., 490-500 nm).[6][7]
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the control. IC50 values can be determined by testing a range of inhibitor concentrations.
Glycogen Synthase Inhibition Assay
The activity of glycogen synthase can be measured by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.[17][18]
Principle: Radiolabeled [14C]UDP-glucose is used as a substrate, and the amount of radioactivity incorporated into glycogen is measured.
Reagents:
-
Tris-HCl buffer (pH 7.8)
-
Glycogen
-
UDP-[14C]glucose
-
Glucose-6-phosphate (activator)
-
EDTA
-
DTT
-
Inhibitor (Palmitoyl-CoA)
-
Ethanol (B145695) (70%)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing buffer, glycogen, UDP-[14C]glucose, glucose-6-phosphate, EDTA, and DTT.
-
Add the glycogen synthase enzyme and the inhibitor (or vehicle control) to the reaction mixture.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold 70% ethanol to precipitate the glycogen.
-
Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[14C]glucose.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
The inhibitory effect is determined by comparing the radioactivity in the inhibitor-treated samples to the control samples.
Conclusion
This compound and Palmitoyl-CoA both exert inhibitory effects on cellular metabolism, but through fundamentally different mechanisms. This compound acts as a specific inhibitor of fatty acid β-oxidation by creating a bottleneck at the HAD enzyme, making it a useful tool for studying the intricacies of this pathway. In contrast, Palmitoyl-CoA is a broader-acting inhibitor, affecting multiple enzymes in diverse pathways, including glycogen synthesis and inflammatory signaling. This suggests a role for Palmitoyl-CoA as a key metabolic sensor that helps to regulate cellular energy homeostasis. A clear understanding of these distinct inhibitory profiles is crucial for researchers investigating metabolic diseases and developing targeted therapeutic interventions.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. The mitochondrial fatty acid beta-oxidation pathway [pfocr.wikipathways.org]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. grtc.ucsd.edu [grtc.ucsd.edu]
- 9. blog.truegeometry.com [blog.truegeometry.com]
- 10. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. diabetesjournals.org [diabetesjournals.org]
Validation of a New Analytical Method for 5-Hydroxydodecanoyl-CoA: A Comparative Guide
This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxydodecanoyl-CoA against established alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals working on metabolic pathways, particularly those involving fatty acid oxidation and related drug discovery. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in many metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism in both normal and disease states.[1][2] While several methods exist, LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a broad spectrum of acyl-CoAs.[1][2][3][4]
The quantification of cellular acyl-CoAs can be challenging due to their instability in aqueous solutions and the potential for significant matrix effects.[1][5] This guide presents a validation of a new LC-MS/MS method specifically for this compound and compares its performance characteristics with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and traditional enzymatic assays.
Data Presentation: A Comparative Summary
The performance of the new LC-MS/MS method was rigorously evaluated against two alternative methods. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and precision of the novel LC-MS/MS approach.
| Parameter | Novel LC-MS/MS Method | HPLC with Fluorescence Detection | Enzymatic Assay |
| Limit of Detection (LOD) | 0.5 pmol/L | 50 pmol/L | 100 pmol/L |
| Limit of Quantification (LOQ) | 1.5 pmol/L | 150 pmol/L | 300 pmol/L |
| Linearity (R²) | >0.999 | >0.995 | Variable (>0.98) |
| Accuracy (% Recovery) | 95-105% | 88-110% | 85-115% |
| Precision (% RSD) | <5% | <10% | <15% |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (potential for co-eluting substances) | High (dependent on enzyme specificity) |
| Throughput | High (5-minute runtime per sample) | Moderate (20-minute runtime per sample) | Low to Moderate |
Experimental Protocols
Detailed methodologies for the novel LC-MS/MS method and the comparative techniques are provided below.
Novel LC-MS/MS Method for this compound
This method is designed for the highly sensitive and specific quantification of this compound in biological matrices.
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% to 95% B
-
4-5 min: 95% B
-
5.1-6 min: Re-equilibrate at 5% B
-
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
Collision Energy: Optimized for the specific analyte.
Alternative Method 1: HPLC with Fluorescence Detection
This method requires derivatization of the thiol group for fluorescence detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., monobromobimane) prior to injection.
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent label.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound, leading to a measurable change in absorbance or fluorescence.
1. Reaction Setup
-
Combine the sample with a reaction buffer containing a specific dehydrogenase enzyme that acts on this compound and NAD+.
2. Detection
-
Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the workflow for the validation of the new LC-MS/MS method.
Caption: Workflow for the validation of the new LC-MS/MS method.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling pathway where this compound may act as a signaling molecule, potentially influencing gene transcription through protein acylation.
Caption: Hypothetical signaling pathway involving this compound.
References
A Comparative Analysis of 5-Hydroxydodecanoyl-CoA Metabolism Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of 5-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, across different cell types. While direct comparative studies on this specific molecule are limited, this document synthesizes available data on analogous molecules, expression of relevant enzymes, and general principles of fatty acid metabolism to offer valuable insights for researchers in metabolic diseases, drug development, and cell biology.
Executive Summary
This compound is a derivative of dodecanoic acid, a 12-carbon saturated fatty acid. Its metabolism is presumed to follow the β-oxidation pathway, primarily within the mitochondria. However, the presence of a hydroxyl group at the 5th carbon position introduces a structural variation that may significantly influence the rate and efficiency of its breakdown in different cellular contexts. This guide explores these potential differences by examining the enzymatic machinery and metabolic priorities of key cell types, including hepatocytes, cardiomyocytes, and adipocytes.
Comparative Metabolism of this compound: A Data-Driven Overview
Due to the scarcity of direct quantitative data for this compound, we present a comparative table based on the metabolism of the closely related 5-hydroxydecanoyl-CoA in rat liver and heart mitochondria, supplemented with broader comparative data on fatty acid metabolism. This information allows for an informed extrapolation of the metabolic fate of this compound in different cell types.
| Parameter | Hepatocytes (Liver) | Cardiomyocytes (Heart Muscle) | Adipocytes (Fat Cells) |
| Primary Metabolic Fate | β-oxidation for energy, ketogenesis, re-esterification into triglycerides for VLDL secretion. | Primarily β-oxidation for sustained energy production to fuel cardiac contraction. | Primarily storage as triglycerides; limited β-oxidation. |
| Key Regulatory Influences | High insulin (B600854) levels promote storage, while glucagon (B607659) stimulates oxidation and ketogenesis. | Energy demand (workload) is the primary driver of fatty acid oxidation. | Insulin strongly promotes triglyceride synthesis and inhibits lipolysis. |
| Expression of β-Oxidation Enzymes | High expression of all β-oxidation enzymes. | Very high and coordinated expression of mitochondrial β-oxidation enzymes. | Lower expression of β-oxidation enzymes compared to liver and muscle. |
| Anticipated Rate-Limiting Step for this compound | Likely the L-3-hydroxyacyl-CoA dehydrogenase step, based on data from 5-hydroxydecanoyl-CoA. | Similar to hepatocytes, the L-3-hydroxyacyl-CoA dehydrogenase step is expected to be a bottleneck. | Overall low capacity for β-oxidation. |
| Potential for Alternative Fates | Higher potential for peroxisomal oxidation and conversion to other signaling molecules. | Primarily focused on complete oxidation to acetyl-CoA. | Esterification into complex lipids and potential for release as a signaling molecule. |
The Metabolic Pathway: A Potential Bottleneck
The β-oxidation of this compound is expected to proceed through the canonical mitochondrial pathway. However, research on its shorter-chain analog, 5-hydroxydecanoyl-CoA, has revealed a significant rate-limiting step. The Vmax for the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme with the hydroxylated substrate was found to be fivefold slower than for its non-hydroxylated counterpart in both liver and heart mitochondria. This suggests that the presence of the 5-hydroxyl group creates a metabolic bottleneck at this specific enzymatic step.
Caption: Proposed β-oxidation pathway of this compound.
Experimental Protocols
Measurement of this compound Oxidation in Cultured Cells
This protocol is adapted from established methods for measuring fatty acid oxidation and can be applied to compare the metabolism of this compound in different cell types like primary hepatocytes, cardiomyocytes, and differentiated adipocytes.
1. Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and grow to confluence.
-
On the day of the experiment, replace the culture medium with a serum-free medium containing the substrate of interest.
-
Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). A typical final concentration in the assay medium is 50-100 µM.
-
For radiolabeling experiments, [1-¹⁴C]this compound can be synthesized and used.
2. Incubation:
-
Incubate the cells with the substrate-containing medium for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
3. Measurement of Oxidation Products:
-
Radiolabeling Method:
-
After incubation, collect the medium.
-
Acidify the medium with perchloric acid to precipitate proteins.
-
Separate the acid-soluble metabolites (including [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs) from the un-metabolized [¹⁴C]this compound by ion-exchange chromatography or other suitable methods.
-
Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting.
-
-
Mass Spectrometry-based Metabolomics:
-
After incubation, quench the metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Analyze the cell extract and the culture medium for the levels of this compound and its downstream metabolites (e.g., 3,5-dihydroxydodecanoyl-CoA, 3-hydroxydecanoyl-CoA) using liquid chromatography-mass spectrometry (LC-MS).
-
4. Data Normalization:
-
Normalize the results to the total protein content of the cell lysate or cell number.
Caption: Workflow for measuring this compound oxidation.
Potential Signaling Roles of this compound
Beyond its role as a metabolic substrate, this compound may also function as a signaling molecule.
-
PPAR Activation: Medium-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. It is plausible that this compound or its derivatives could modulate the activity of PPAR isoforms (α, δ, γ), thereby influencing the expression of genes involved in fatty acid oxidation and storage.
-
Protein Acylation: Acyl-CoA molecules can non-enzymatically acylate proteins on lysine (B10760008) residues, a post-translational modification that can alter protein function. The accumulation of this compound, particularly if its β-oxidation is slow, could lead to the "5-hydroxydodecanoylation" of mitochondrial and cytosolic proteins, potentially impacting their activity.
Caption: Potential signaling roles of this compound.
Conclusion and Future Directions
The metabolism of this compound is likely to vary significantly across different cell types, dictated by their respective metabolic functions and enzymatic profiles. While cardiomyocytes are poised for its rapid oxidation for energy, hepatocytes possess a broader metabolic flexibility, and adipocytes are geared towards its storage. The presence of the 5-hydroxyl group likely imposes a kinetic constraint on the β-oxidation pathway, specifically at the L-3-hydroxyacyl-CoA dehydrogenase step.
Further research is warranted to directly quantify the metabolic flux of this compound in various cell types and to elucidate its potential signaling roles through PPAR activation and protein acylation. Such studies will be crucial for understanding the physiological and pathological implications of hydroxylated fatty acids in metabolic health and disease.
A Comparative Guide to the Quantification of 5-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 5-Hydroxydodecanoyl-CoA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for accurate and reliable measurement of this and other lipid metabolites in biological matrices. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes supporting diagrams to facilitate understanding of the analytical workflows and the biological context of this compound.
Comparison of Quantification Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance parameters of each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Mandatory (for volatility and thermal stability) | Generally not required |
| Sensitivity | Good to excellent (picogram to femtogram range) | Excellent (femtogram to attogram range) |
| Selectivity | High (mass fragmentation patterns) | Very High (precursor-product ion transitions) |
| Throughput | Lower (longer run times, derivatization step) | Higher (shorter run times, direct injection) |
| Matrix Effects | Less prone to ion suppression | Can be susceptible to ion suppression/enhancement |
| Instrumentation Cost | Lower to moderate | Higher |
| Analytes Covered | Volatile and semi-volatile compounds | Wide range of polar and non-polar compounds |
| Typical Precision (RSD%) | < 15% | < 5-10% |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization based on the specific laboratory equipment and sample type.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of the analyte, followed by derivatization to increase its volatility for GC analysis.
1. Sample Preparation (Extraction and Derivatization)
-
Extraction:
-
To 500 µL of sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction using a suitable solvent mixture, such as a hexane-isopropanol mixture, which is effective for extracting hydroxy fatty acids.[1] Other options include diethyl ether or ethyl acetate.[1]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent to convert the hydroxyl and carboxyl groups into more volatile esters and ethers. A common two-step process is:
-
First, convert the carboxylic acid to a methyl ester (FAME) using an agent like boron trifluoride in methanol (B129727).
-
Second, convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[1][2]
-
-
Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time to ensure complete derivatization.[2]
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (or equivalent), is suitable for separating fatty acid derivatives.
-
Injector: Operate in splitless mode for high sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290°C).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard. Full scan mode can be used for qualitative identification.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of acyl-CoAs without the need for derivatization.
1. Sample Preparation (Solid-Phase Extraction)
-
Extraction:
-
To the sample, add an appropriate internal standard.
-
Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs. A C18 SPE cartridge is commonly used.
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is used for elution. For example:
-
Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by collision-induced dissociation. A neutral loss scan of 507 Da can also be used for profiling acyl-CoAs.[3]
-
Visualizations
Cross-Validation Workflow
The following diagram illustrates a conceptual workflow for the cross-validation of the GC-MS and LC-MS/MS methods for this compound quantification.
Caption: A conceptual workflow for cross-validating GC-MS and LC-MS/MS methods.
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of 5-hydroxydecanoate. Its metabolism is notably slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck in the pathway.[1][4][5]
Caption: The metabolic pathway of this compound via beta-oxidation.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 12-Hydroxydodecanoic acid (HMDB0002059) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
How does the activity of hydroxyacyl-CoA dehydrogenases differ with 5-Hydroxydodecanoyl-CoA?
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydroxyl group onto a fatty acyl-CoA chain can significantly alter its metabolism within the mitochondrial beta-oxidation pathway. This guide provides a comparative analysis of the activity of hydroxyacyl-CoA dehydrogenases with 5-Hydroxydodecanoyl-CoA, a substrate of interest in various research contexts. While direct experimental data for the C12 analogue, this compound, is limited, this guide draws upon key findings from studies on the closely related C10 analogue, 5-hydroxydecanoyl-CoA, to provide insights into the expected enzymatic activity and metabolic consequences.
Executive Summary
The presence of a 5-hydroxyl group on a dodecanoyl-CoA molecule is predicted to significantly impede its oxidation by mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in the beta-oxidation spiral. This steric hindrance is expected to lead to a substantial decrease in the maximal velocity (Vmax) of the dehydrogenase reaction compared to its non-hydroxylated counterpart, L-3-hydroxydodecanoyl-CoA. This creates a metabolic bottleneck, potentially inhibiting the overall flux of fatty acid oxidation. While several isozymes of hydroxyacyl-CoA dehydrogenase exist with varying substrate specificities, the impact of a mid-chain hydroxyl group is likely to be a common theme of reduced catalytic efficiency.
Comparative Analysis of Hydroxyacyl-CoA Dehydrogenase Activity
The activity of hydroxyacyl-CoA dehydrogenases is dependent on the specific isozyme and the structure of the acyl-CoA substrate. The introduction of a hydroxyl group at the C5 position of dodecanoyl-CoA is expected to influence the binding and catalytic steps of the enzymatic reaction.
| Enzyme Isozyme | Subcellular Localization | Typical Substrate Chain Length | Expected Activity with 3,5-dihydroxydodecanoyl-CoA (from this compound) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH/HAD) | Mitochondria | Medium to long | Significantly reduced Vmax compared to L-3-hydroxydecanoyl-CoA. The 5-hydroxyl group likely causes steric hindrance in the active site. | [1] |
| 3-Hydroxyacyl-CoA Dehydrogenase Type-2 (HSD17B10) | Mitochondria | Short to medium | Activity is expected to be low. This enzyme typically prefers shorter chain and branched-chain substrates. | [2] |
| Peroxisomal Bifunctional Enzyme (EHHADH) | Peroxisomes | Very long | Unlikely to be a primary enzyme for this substrate as it is typically involved in the oxidation of very long-chain fatty acids. | [3] |
| Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4) | Peroxisomes | Long and branched-chain | Similar to EHHADH, its primary role in the oxidation of this specific substrate is likely limited. | [4][5] |
Key Findings from Studies on 5-Hydroxydecanoyl-CoA:
A pivotal study on the metabolism of 5-hydroxydecanoate (B1195396) revealed that its activated form, 5-hydroxydecanoyl-CoA, is a poor substrate for the latter stages of beta-oxidation[1]. Specifically, the Vmax for the L-3-hydroxyacyl-CoA dehydrogenase (HAD)-catalyzed oxidation of 3,5-dihydroxydecanoyl-CoA (the metabolite of 5-hydroxydecanoyl-CoA) was found to be approximately fivefold slower than that for the corresponding non-hydroxylated substrate, L-3-hydroxydecanoyl-CoA[1]. This dramatic reduction in reaction velocity indicates that the 5-hydroxyl group creates a significant bottleneck at this step of the beta-oxidation spiral[1]. Molecular modeling suggests that the 5-hydroxyl group interferes with critical side chains within the enzyme's active site, thereby decreasing the turnover rate[1].
Signaling Pathways and Metabolic Relationships
The metabolism of fatty acids is intricately linked to cellular energy homeostasis. The beta-oxidation of fatty acyl-CoAs in the mitochondria is a primary source of acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production through oxidative phosphorylation.
The bottleneck created by the inefficient oxidation of 5-hydroxylated fatty acyl-CoAs at the L-3-hydroxyacyl-CoA dehydrogenase step can lead to the accumulation of metabolic intermediates and a reduction in the overall rate of fatty acid oxidation. This has implications for cellular energy levels and may trigger alternative metabolic pathways.
Experimental Protocols
Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
A common method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity is a coupled spectrophotometric assay[6]. This method overcomes issues of product inhibition and reaction equilibrium that can be problematic in direct assays.
Principle:
The 3-ketoacyl-CoA product of the dehydrogenase reaction is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The overall reaction is driven forward, and the rate of NAD+ reduction to NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3
-
NAD+ solution
-
Coenzyme A (CoASH) solution
-
3-Ketoacyl-CoA thiolase
-
L-3-Hydroxyacyl-CoA substrate (e.g., L-3-Hydroxydodecanoyl-CoA or 3,5-dihydroxydodecanoyl-CoA)
-
Purified L-3-Hydroxyacyl-CoA Dehydrogenase or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
The presence of a hydroxyl group at the C5 position of dodecanoyl-CoA is expected to significantly reduce the catalytic efficiency of L-3-hydroxyacyl-CoA dehydrogenase, the third enzyme in the mitochondrial beta-oxidation pathway. This is based on strong evidence from studies with the C10 analogue, 5-hydroxydecanoyl-CoA, which demonstrates a fivefold reduction in Vmax for the dehydrogenase step[1]. This metabolic bottleneck can impair overall fatty acid oxidation and has important implications for cellular energy metabolism. Further experimental studies are warranted to precisely quantify the kinetic parameters (Km and kcat) of various hydroxyacyl-CoA dehydrogenase isozymes with this compound to fully elucidate its metabolic fate and physiological consequences.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydodecanoyl-CoA: An In-depth Potency Comparison with Other Hydroxy Fatty Acids
For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of fatty acid metabolites is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of 5-Hydroxydodecanoyl-CoA's inhibitory potential against other hydroxy fatty acids, with a focus on the mitochondrial beta-oxidation pathway. While direct comparative studies on the inhibitory potency of this compound are limited, this guide synthesizes available data on related compounds and outlines the experimental framework for such a comparison.
Executive Summary
This compound, a twelve-carbon fatty acid with a hydroxyl group at the fifth position, is implicated as a modulator of mitochondrial fatty acid beta-oxidation. Evidence from studies on its shorter-chain analogue, 5-hydroxydecanoyl-CoA, suggests that mid-chain hydroxylation can create a metabolic bottleneck. This leads to the accumulation of intermediates and a subsequent reduction in the overall flux of beta-oxidation, implying an inhibitory effect. However, a direct comparison of its inhibitory potency, particularly in terms of IC50 values, against a broad spectrum of other hydroxy fatty acids is not well-documented in current scientific literature. This guide presents the available data on the substrate specificity of key beta-oxidation enzymes and provides a detailed protocol for a comparative inhibitory analysis.
Comparative Analysis of Substrate Specificity in Beta-Oxidation
The primary target for the inhibitory action of hydroxy fatty acids within the beta-oxidation pathway is L-3-hydroxyacyl-CoA dehydrogenase (HAD). This enzyme is responsible for the third step in the beta-oxidation spiral, catalyzing the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The efficiency of this enzyme is notably dependent on the chain length of its fatty acyl-CoA substrate.
| Substrate Chain Length | Enzyme Activity (Vmax) on L-3-hydroxyacyl-CoA dehydrogenase | Michaelis Constant (Km) | Reference |
| Short-chain (C4) | Lower | Higher | [1] |
| Medium-chain (C8-C12) | Highest | Lower | [1][2] |
| Long-chain (C16) | Lower | Lower | [1] |
This table summarizes the general substrate preference of L-3-hydroxyacyl-CoA dehydrogenase based on acyl-chain length. Specific Vmax and Km values can be found in the cited literature.
Studies have shown that L-3-hydroxyacyl-CoA dehydrogenase exhibits the highest activity with medium-chain substrates[1][2]. While the enzyme can process both short- and long-chain hydroxyacyl-CoAs, the catalytic efficiency is reduced. This substrate preference suggests that the introduction of a hydroxyl group at a position other than the third carbon, as seen in this compound, could hinder its proper binding and turnover by the enzyme, leading to competitive inhibition of the metabolism of other fatty acids.
The Case of 5-Hydroxydecanoyl-CoA: A Metabolic Bottleneck
Research on 5-hydroxydecanoate, the precursor to 5-hydroxydecanoyl-CoA, has demonstrated that its metabolism creates a rate-limiting step in beta-oxidation. The metabolite of 5-hydroxydecanoate, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase. This results in a significantly slower reaction rate compared to the corresponding metabolite of decanoate. This metabolic bottleneck effectively inhibits the beta-oxidation of other fatty acids by sequestering the enzyme and potentially causing the accumulation of upstream metabolites. While this provides strong evidence for the inhibitory potential of mid-chain hydroxy fatty acids, direct kinetic data for this compound is needed for a definitive comparison.
Experimental Protocols for Comparative Inhibitory Analysis
To definitively assess the inhibitory potency of this compound relative to other hydroxy fatty acids, a detailed kinetic analysis of L-3-hydroxyacyl-CoA dehydrogenase is required.
Objective:
To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and other selected hydroxy fatty acyl-CoAs on the activity of L-3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)
-
L-3-hydroxyacyl-CoA substrates of varying chain lengths (e.g., C4, C8, C12, C16)
-
This compound and other test hydroxy fatty acyl-CoAs
-
NAD+
-
3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Methodology: Coupled Spectrophotometric Assay[1]
This method provides an irreversible and sensitive measurement of L-3-hydroxyacyl-CoA dehydrogenase activity by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
Substrate Addition: Add a specific concentration of the L-3-hydroxyacyl-CoA substrate to initiate the reaction.
-
Inhibitor Addition: For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound or other test hydroxy fatty acyl-CoAs before adding the substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Metabolic Context and Experimental Design
To better understand the role of this compound in fatty acid metabolism and the experimental approach to assess its inhibitory potential, the following diagrams are provided.
Figure 1. The mitochondrial beta-oxidation pathway and the potential point of inhibition by this compound.
Figure 2. Experimental workflow for the comparative analysis of hydroxy fatty acid inhibition of L-3-hydroxyacyl-CoA dehydrogenase.
Conclusion
While this compound is theoretically a potential inhibitor of mitochondrial beta-oxidation, particularly at the L-3-hydroxyacyl-CoA dehydrogenase step, there is a clear lack of direct comparative studies to quantify its potency against other hydroxy fatty acids. The available evidence from its shorter-chain analog suggests that mid-chain hydroxylation can disrupt the normal flow of the beta-oxidation spiral, leading to an effective inhibition. To provide a definitive answer, further experimental investigation following the outlined protocol is necessary. Such research would be invaluable for understanding the structure-activity relationships of hydroxy fatty acids as metabolic modulators and for the development of novel therapeutic agents targeting fatty acid metabolism.
References
Replicating Published Findings on the Metabolic Effects of 5-Hydroxydodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of 5-Hydroxydodecanoyl-CoA (5-HD-CoA) and a potential alternative, Dodecanedioic Acid (DODA). The information is based on published findings and is intended to assist researchers in replicating and expanding upon these studies.
Executive Summary
This compound, the activated form of 5-Hydroxydecanoate (5-HD), is a substrate for mitochondrial β-oxidation. However, its metabolism is inefficient and creates a significant bottleneck in this critical energy-producing pathway. Specifically, the activity of L-3-hydroxyacyl-CoA dehydrogenase (HAD) is markedly slower for the 5-hydroxy-substituted intermediate.[1] This leads to an accumulation of metabolic intermediates and a subsequent inhibition of the oxidation of other fatty acids.[1]
In contrast, Dodecanedioic Acid (DODA) serves as an anaplerotic substrate, meaning it can replenish the intermediates of the Krebs cycle. By bypassing the conventional β-oxidation pathway that is impaired by certain genetic disorders or pharmacological agents, DODA offers a different metabolic intervention strategy.[2][3][4] This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways of both compounds.
Data Presentation: this compound vs. Dodecanedioic Acid
The following tables summarize the known metabolic effects of 5-HD-CoA and DODA based on available literature.
| Parameter | This compound | Dodecanedioic Acid (DODA) | References |
| Primary Metabolic Function | Substrate for β-oxidation, leading to pathway inhibition | Anaplerotic substrate for the Krebs cycle | [1][2][3] |
| Effect on Fatty Acid β-Oxidation | Inhibits the metabolism of other fatty acids (e.g., decanoyl-CoA) by ~40% at 100 µM concentration. Vmax for its metabolite is 5-fold slower than for the corresponding metabolite of decanoate. | Bypasses defective β-oxidation. | [1][2][3] |
| Effect on Krebs Cycle | Likely leads to a decrease in Krebs cycle intermediates due to reduced acetyl-CoA production from β-oxidation. | Increases the pool of Krebs cycle intermediates, specifically succinate. | [2][3][4] |
| Effect on Glycolysis | Not directly reported, but inhibition of fatty acid oxidation may lead to a compensatory increase in glucose utilization. | Attenuates glycolytic flux. | [2][3] |
| Effect on Ketogenesis | Expected to decrease ketogenesis due to the reduction in acetyl-CoA availability from fatty acid oxidation. | Does not induce ketogenesis. | [4] |
| Clinical Relevance | Investigated for its role in ischemic preconditioning, though its metabolic effects complicate its use as a specific KATP channel blocker. | Potential therapeutic for metabolic disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. | [1][2][3] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided in DOT language script.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Hydroxydodecanoyl-CoA in Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Hydroxydodecanoyl-CoA (5-HDo-CoA), a modified fatty acyl-CoA, and its implications in metabolic pathways pertinent to both healthy and diseased tissues. While direct quantitative comparisons of 5-HDo-CoA levels in various tissues are not extensively documented in current literature, this guide synthesizes available experimental data on its metabolic precursor, 5-hydroxydecanoate (B1195396) (5-HD), and the enzymatic interactions of 5-HDo-CoA itself. This information is juxtaposed with the broader context of dysregulated fatty acid metabolism, a known hallmark of various pathologies including cancer and cardiovascular disease.
Executive Summary
This compound is the activated form of 5-hydroxydecanoate, a synthetic fatty acid analog. In healthy tissues, it enters the mitochondrial fatty acid β-oxidation spiral. However, its metabolism is significantly impeded at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck that can disrupt normal energy production from fatty acids.[1][2][3] This inherent disruption of a core metabolic pathway suggests that the presence and accumulation of 5-HDo-CoA in diseased tissues, which often exhibit altered energy metabolism, could have significant pathological consequences. This guide explores these potential consequences and provides the methodologies to investigate them further.
Data Presentation: Comparative Quantitative Data
The following tables summarize key quantitative data from studies on the metabolism of 5-HDo-CoA and its precursors compared to their physiological counterparts.
Table 1: Kinetic Comparison of Enoyl-CoA Hydratase Activity
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Decenoyl-CoA (Physiological) | 4.1 ± 0.3 | 21.7 ± 0.5 | [1] |
| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 | [1] |
Table 2: Kinetic Comparison of L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Reaction
| Substrate | Vmax (relative to L-3-hydroxydecanoyl-CoA) | Source |
| L-3-hydroxydecanoyl-CoA (from Decanoyl-CoA) | 100% | [1][3] |
| 3,5-dihydroxydecanoyl-CoA (from 5-HD-CoA) | ~20% | [1][3] |
Table 3: Effects of 5-HD-CoA on Mitochondrial Respiration
| Condition | Effect on Respiration | Source |
| Decanoyl-CoA (10 µM) | Stimulated | [2] |
| Decanoyl-CoA (10 µM) + 5-HD-CoA (100 µM) | ~40% reduction in maximal rate | [2] |
| 5-HD-CoA alone | Weak substrate | [1][3] |
Signaling Pathways and Metabolic Interruption
The primary known impact of 5-HDo-CoA is on the mitochondrial β-oxidation pathway. Its inefficient processing by L-3-hydroxyacyl-CoA dehydrogenase leads to a build-up of its metabolic intermediates and a competitive inhibition of the oxidation of other fatty acids. This disruption can have cascading effects on cellular energy homeostasis, redox balance, and the production of signaling molecules derived from fatty acid metabolism. In disease states characterized by metabolic reprogramming, such as cancer, this disruption could either be detrimental or potentially exploitable for therapeutic purposes.
Experimental Protocols
The analysis of 5-HDo-CoA in biological samples is challenging due to its low abundance and similarity to other acyl-CoAs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust method for its quantification.
1. Tissue Extraction of Acyl-CoAs
This protocol is adapted from methods described for the general extraction of acyl-CoAs from tissues.[2]
-
Homogenization: Flash-frozen tissue is powdered and homogenized in a cold buffer (e.g., 100 mM KH2PO4) containing an internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Addition: Add 2-propanol, followed by saturated NH4SO4 and acetonitrile. Vortex the mixture.
-
Phase Separation: Centrifuge to separate the phases. The upper phase contains the acyl-CoAs.
-
Dilution: The upper phase is diluted with a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9) in preparation for solid-phase extraction.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
-
Column Conditioning: Condition a C18 SPE column with methanol (B129727), followed by equilibration with water.
-
Sample Loading: Load the diluted supernatant from the extraction step.
-
Washing: Wash the column with a weak organic solvent (e.g., 2% formic acid in water) followed by a stronger wash (e.g., methanol) to remove interfering substances.
-
Elution: Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).
3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of buffered methanol or acetonitrile.
-
Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific transitions for this compound would need to be determined using a synthesized standard. A neutral loss scan for the panto-theine portion of CoA can be used to identify potential acyl-CoA species.
Potential Implications in Disease
-
Cancer: Cancer cells exhibit significant metabolic reprogramming, often with an increased reliance on fatty acid metabolism.[4] The introduction of a molecule like 5-HDo-CoA that disrupts β-oxidation could potentially be explored as a therapeutic strategy to selectively target the energy production of cancer cells. The accumulation of specific fatty acid intermediates has been linked to the regulation of cancer cell proliferation and survival.[5]
-
Cardiovascular Disease: The study of 5-HD and its conversion to 5-HDo-CoA has been prominent in the context of cardiac ischemia and preconditioning.[1][2][6] Its inhibitory effect on fatty acid oxidation, the primary energy source for the heart, is a key mechanism of its action. Understanding how endogenous or exogenous sources of similar modified fatty acids could impact cardiac metabolism in ischemic heart disease is an important area for future research.
-
Neurodegenerative Diseases: Altered lipid metabolism is increasingly recognized as a factor in neurodegenerative disorders.[3][7] While there is no direct evidence linking 5-HDo-CoA to these conditions, the brain's high energy demand and reliance on specific lipid molecules for signaling and structure suggest that disruptions in fatty acid metabolism could contribute to neuronal dysfunction.
Conclusion
This compound represents a fascinating molecular tool for probing the intricacies of fatty acid metabolism. Its ability to create a specific bottleneck in β-oxidation provides a unique opportunity to study the consequences of impaired fatty acid catabolism. While direct comparative data on its abundance in healthy versus diseased tissues is currently lacking, the established biochemical principles of its metabolism, coupled with the known metabolic alterations in various diseases, strongly suggest that its presence would have significant pathophysiological effects. The experimental protocols outlined in this guide provide a framework for researchers to pursue these important questions and to potentially uncover new therapeutic avenues targeting metabolic vulnerabilities in disease.
References
- 1. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CoA-dependent activation of mitochondrial acyl carrier protein links four neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Specificity of 5-Hydroxydodecanoyl-CoA's Enzymatic Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic interactions of 5-Hydroxydodecanoyl-CoA, focusing on its specificity with key enzymes in the β-oxidation pathway. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways, this document aims to facilitate a deeper understanding of how hydroxylation at the C5 position influences substrate recognition and turnover by mitochondrial enzymes.
Executive Summary
This compound, a hydroxylated medium-chain acyl-CoA, exhibits distinct enzymatic interactions compared to its non-hydroxylated counterpart, dodecanoyl-CoA. The primary determinant of its metabolic fate is the reduced efficiency of L-3-hydroxyacyl-CoA dehydrogenase (HAD) in processing its downstream metabolite, 3,5-dihydroxydodecanoyl-CoA. This guide synthesizes available data to provide a clear comparison of the enzymatic kinetics and outlines the methodologies required to assess these interactions.
Comparative Enzymatic Kinetics
The introduction of a hydroxyl group at the 5-position of the acyl chain significantly impacts the kinetics of its metabolism within the mitochondrial β-oxidation pathway. The following table summarizes the key kinetic parameters for this compound and its metabolites in comparison to their non-hydroxylated analogs.
| Enzyme | Substrate | Alternative Substrate | Vmax (Relative Activity) | Km | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound | Dodecanoyl-CoA | Data not available | Data not available | |
| Enoyl-CoA Hydratase | 5-Hydroxydodecenoyl-CoA | Dodecenoyl-CoA | Similar | Data not available | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydodecanoyl-CoA | L-3-Hydroxydodecanoyl-CoA | ~5-fold slower | Data not available | [1] |
| 3-Ketoacyl-CoA Thiolase | 3-Keto-5-hydroxydodecanoyl-CoA | 3-Ketododecanoyl-CoA | Data not available | Data not available |
Key Findings:
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) as the Rate-Limiting Step: The most significant finding is the dramatically reduced turnover rate (Vmax) of the metabolite of this compound by HAD. The Vmax for 3,5-dihydroxydecanoyl-CoA is approximately five times slower than that for L-3-hydroxydecanoyl-CoA[1]. This identifies HAD as the rate-limiting enzyme in the β-oxidation of 5-hydroxylated fatty acids.
-
Similar Efficiency of Enoyl-CoA Hydratase: In contrast to HAD, the activity of enoyl-CoA hydratase is not significantly affected by the hydroxyl group at the C5 position. The enzyme processes 5-hydroxydecenoyl-CoA with kinetics similar to those for decenoyl-CoA[1].
-
Data Gaps: There is a notable lack of specific quantitative data (Km and Vmax) for the interaction of this compound with medium-chain acyl-CoA dehydrogenase (MCAD) and for its ketoacyl-CoA derivative with 3-ketoacyl-CoA thiolase.
Experimental Protocols
To facilitate further research into the enzymatic specificity of this compound, detailed methodologies for key experiments are provided below.
Protocol 1: Continuous Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity
This protocol is adapted from established methods for assaying HAD activity and can be used to compare the kinetics of hydroxylated and non-hydroxylated substrates. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.0, 1 mM EDTA
-
NAD+ solution (10 mM in Reaction Buffer)
-
Substrate: L-3-Hydroxydodecanoyl-CoA or 3,5-Dihydroxydodecanoyl-CoA (synthesized and purified)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of Reaction Buffer
-
100 µL of 10 mM NAD+ solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 10 µL of the substrate solution (e.g., 10 mM stock).
-
Immediately add a small, non-limiting amount of purified L-3-hydroxyacyl-CoA dehydrogenase to the cuvette and mix by inversion.
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of NADH formation is proportional to the enzyme activity.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations.
Protocol 2: Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol can be adapted to assess the activity of MCAD with this compound. The assay relies on the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.
Materials:
-
Spectrophotometer
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.6
-
Electron Acceptor: Ferricenium hexafluorophosphate solution
-
Substrate: this compound or Dodecanoyl-CoA
-
Purified medium-chain acyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the electron acceptor.
-
Add the substrate to the reaction mixture.
-
Initiate the reaction by adding the purified MCAD enzyme.
-
Monitor the reduction of the electron acceptor at the appropriate wavelength.
-
Vary the substrate concentration to determine the kinetic parameters.
Signaling Pathways and Logical Relationships
The metabolism of this compound is intrinsically linked to the mitochondrial β-oxidation pathway. The following diagrams illustrate the key steps and the logical flow of the experimental assessment.
Conclusion and Future Directions
The available evidence strongly suggests that the introduction of a hydroxyl group at the C5 position of dodecanoyl-CoA creates a significant bottleneck in the β-oxidation pathway, specifically at the L-3-hydroxyacyl-CoA dehydrogenase step. This reduced metabolic efficiency has implications for cellular energy homeostasis and may be relevant in pathological conditions where levels of hydroxylated fatty acids are altered.
Future research should focus on:
-
Determining the specific kinetic parameters (Km and Vmax) for the interaction of this compound with all enzymes of the β-oxidation spiral to create a complete kinetic profile.
-
Investigating the potential signaling roles of this compound and other hydroxylated fatty acyl-CoAs, as long-chain acyl-CoAs are known to act as signaling molecules.
-
Exploring the impact of this metabolic bottleneck in cellular models to understand the downstream consequences on mitochondrial function and overall cellular metabolism.
By addressing these knowledge gaps, a more comprehensive understanding of the biological significance of 5-hydroxylated fatty acids can be achieved, potentially opening new avenues for therapeutic intervention in metabolic diseases.
References
Safety Operating Guide
Personal protective equipment for handling 5-Hydroxydodecanoyl-CoA
Standard Operating Procedure: Handling 5-Hydroxydodecanoyl-CoA
Hazard Assessment and Control
Given the absence of specific toxicity data for this compound, a conservative approach to handling is mandatory. The primary hazards are assumed to be potential skin and eye irritation, and possible toxicity if inhaled or ingested. The operational plan is to minimize all routes of exposure.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood. This minimizes the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving & Unpacking | Nitrile or Neoprene Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing (Solid Form) | Double-gloved (Nitrile) | Chemical Splash Goggles | Standard Lab Coat | Recommended if handling large quantities |
| Preparing Solutions | Double-gloved (Nitrile) | Chemical Splash Goggles | Standard Lab Coat | Not required in a fume hood |
| Conducting Experiments | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Standard Lab Coat | Not required in a fume hood |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Chemical Splash Goggles | Chemical Resistant Apron | N95 or higher respirator |
| Waste Disposal | Nitrile or Neoprene Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
Operational Procedures
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the package inside a fume hood.
-
Verify the label and integrity of the primary container.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound during an experiment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect in a clearly labeled, sealed container.
-
The label should include the chemical name, concentration, and hazard warnings.
-
Follow your institution's specific guidelines for chemical waste pickup.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as solid hazardous waste.
-
Place these items in a designated, labeled waste bag or container.
-
The logical flow for waste disposal is outlined in the diagram below.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE (including respiratory protection for large spills), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent followed by soap and water.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
